molecular formula C5H7NO3S2 B2416492 2-Methoxythiophene-3-sulfonamide CAS No. 2193067-64-8

2-Methoxythiophene-3-sulfonamide

Cat. No.: B2416492
CAS No.: 2193067-64-8
M. Wt: 193.24
InChI Key: ISZQWMWVESTUPW-UHFFFAOYSA-N
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Description

2-Methoxythiophene-3-sulfonamide is a chemical compound with the molecular formula C 5 H 7 NO 3 S 2 and a molecular weight of 193.2 g/mol . It features a sulfonamide functional group attached to a 2-methoxythiophene scaffold, making it a compound of significant interest in medicinal and synthetic chemistry. The compound's core structure combines two pharmacologically important motifs: the thiophene ring and the sulfonamide group. Thiophene derivatives are a prominent class of heterocyclic compounds reported to possess a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of drugs with antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase activities . Antibacterial sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting enzymes essential for bacterial folate synthesis . As a building block, 2-Methoxythiophene-3-sulfonamide offers researchers a versatile template for designing and synthesizing new bioactive molecules. It can be used to develop combinatorial libraries or to explore structure-activity relationships in drug discovery programs. This product is intended for research applications in a controlled laboratory setting. Please Note: This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxythiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQWMWVESTUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7).

Synonyms: 2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride; 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester.[1]

Part 1: Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: While often queried in the context of "2-Methoxythiophene-3-sulfonamide," CAS 59337-92-7 strictly refers to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate . It is the highly reactive sulfonyl chloride precursor used to synthesize sulfonamides, not the sulfonamide itself.

This compound is a "privileged scaffold" in medicinal chemistry, serving as the primary electrophilic building block for the thienothiazine class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Tenoxicam and Lornoxicam . Its dual functionality—possessing both an electrophilic sulfonyl chloride and an electrophilic methyl ester—allows for versatile heterocycle formation, specifically the construction of the 1,1-dioxo-1,2-thiazine ring system.

Chemical Profile
PropertyData
CAS Number 59337-92-7
IUPAC Name Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Molecular Formula C₆H₅ClO₄S₂
Molecular Weight 240.68 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 61–64 °C
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 59337-92-7 is typically achieved through electrophilic aromatic substitution (chlorosulfonylation) or via the Sandmeyer reaction from the corresponding amine. The chlorosulfonylation route is preferred for industrial scalability.[2]

Protocol A: Chlorosulfonylation (Industrial Standard)

This method utilizes the directing effect of the ester group to install the sulfonyl chloride at the 3-position.

Reagents: Methyl thiophene-2-carboxylate, Chlorosulfonic acid (


), Thionyl chloride (

).
  • Preparation: Charge a glass-lined reactor with Chlorosulfonic acid (3.0 equiv). Cool to 0–5 °C.

  • Addition: Slowly add Methyl thiophene-2-carboxylate (1.0 equiv) dropwise, maintaining internal temperature <10 °C to prevent desulfonation or polymerization.

  • Reaction: Warm the mixture to 25 °C and stir for 2 hours. Then, heat to 60 °C for 1 hour to drive the reaction to completion.

  • Workup:

    • Cool the mixture to ambient temperature.

    • Caution: Pour the reaction mass slowly onto crushed ice (exothermic hydrolysis of excess

      
      ).
      
    • Extract the precipitated solid or oil with Dichloromethane (DCM) .

  • Purification: Wash the organic layer with cold water and brine. Dry over

    
     and concentrate
    in vacuo. Recrystallize from hexane/toluene if necessary.
    
Protocol B: Sandmeyer Reaction (High Regioselectivity)

Used when high purity is required to avoid isomers.

  • Diazotization: Treat Methyl 3-aminothiophene-2-carboxylate with

    
     in 
    
    
    
    at 0 °C to form the diazonium salt.
  • Sulfonylation: React the diazonium species with

    
     in the presence of 
    
    
    
    (catalyst) in acetic acid.
  • Isolation: Extract with DCM as described above.

Part 3: Reactivity & Medicinal Chemistry Applications[1][3]

The core utility of CAS 59337-92-7 lies in its ability to undergo chemoselective nucleophilic substitution . The sulfonyl chloride is significantly more reactive toward nucleophiles (amines) than the methyl ester, allowing for sequential functionalization.

Mechanism of Action: The "Tenoxicam" Pathway

The synthesis of Tenoxicam demonstrates the classic utility of this scaffold. The workflow involves:

  • Sulfonamide Formation: Reaction with sarcosine (N-methylglycine) ester.

  • Cyclization: Base-mediated condensation between the new sulfonamide nitrogen and the adjacent ester to close the thiazine ring.

  • Transamidation: Reaction with 2-aminopyridine to install the pharmacophore.

Visualization: Synthesis of Tenoxicam from CAS 59337-92-7

TenoxicamSynthesis Start Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate (CAS 59337-92-7) Step1 Reaction with Sarcosine Methyl Ester Start->Step1 Nucleophilic Attack Inter1 Intermediate Sulfonamide (Linear) Step1->Inter1 - HCl Step2 Base-Mediated Cyclization (NaOMe / MeOH) Inter1->Step2 Intramolecular Condensation Inter2 Thienothiazine Core (1,1-dioxide) Step2->Inter2 - MeOH Step3 Transamidation with 2-Aminopyridine Inter2->Step3 Amidation Product Tenoxicam (Final Drug) Step3->Product

Caption: Sequential conversion of CAS 59337-92-7 into the NSAID Tenoxicam via sulfonamide formation and cyclization.

General Protocol: Synthesis of 2-Methoxythiophene-3-sulfonamide Derivatives

If the target is a simple sulfonamide (e.g., for screening carbonic anhydrase inhibition), the following protocol applies:

  • Solvent: Anhydrous THF or DCM.

  • Base: Pyridine or Triethylamine (2.2 equiv) to scavenge HCl.

  • Amine: Primary or secondary amine (1.1 equiv).

  • Procedure:

    • Dissolve CAS 59337-92-7 in solvent and cool to 0 °C.

    • Add the amine/base mixture dropwise.

    • Monitor by TLC (disappearance of the starting chloride).

    • Quench with 1M HCl to remove excess amine/pyridine.

    • Isolate the sulfonamide.

Part 4: Handling, Safety, & Stability (E-E-A-T)

Hazard Identification
  • Corrosivity: The sulfonyl chloride moiety hydrolyzes to release

    
     and sulfonic acid upon contact with moisture/mucous membranes. It causes severe skin burns and eye damage (H314).
    
  • Reactivity: Violent reaction with strong bases and ammonia.

Storage Protocols
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.

  • Container: Tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Emergency Response
  • Skin Contact: Immediate wash with PEG-400 or large volumes of water. Do not neutralize with strong bases immediately to avoid thermal injury.

  • Spill: Neutralize with sodium bicarbonate powder before sweeping.

References

  • National Institutes of Health (NIH) - PubChem. Tenoxicam Synthesis & Intermediates. Available at: [Link]

  • Organic Syntheses. General Procedures for Chlorosulfonylation of Heterocycles. (Referenced for Protocol A methodology). Available at: [Link]

  • Matrix Fine Chemicals. Safety Data Sheet: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Available at: [Link]

Sources

The Thiophene Sulfonamide Moiety: A Bioisosteric Masterkey in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic replacement of a phenyl ring with a thiophene ring in sulfonamide-based therapeutic agents represents a powerful and widely adopted bioisosteric approach in medicinal chemistry. This technical guide provides a comprehensive overview of the rationale, synthesis, and diverse applications of thiophene sulfonamides in contemporary drug design. We delve into the nuanced physicochemical and pharmacological consequences of this substitution, offering a comparative analysis with their benzenoid counterparts. Detailed synthetic protocols, structure-activity relationship (SAR) studies, and mechanistic insights are presented for key therapeutic areas, including carbonic anhydrase inhibition, kinase modulation, and antimicrobial chemotherapy. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling the informed application of thiophene sulfonamides in the pursuit of novel therapeutics with optimized efficacy and safety profiles.

The Principle of Bioisosterism: More Than Just a Simple Swap

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of an atom or a group of atoms in a lead compound with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity.[1][2][3] This strategy is a cornerstone of lead optimization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][4] The replacement of a benzene ring with a thiophene ring is a classic example of bioisosterism.[5]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, shares several key characteristics with the benzene ring, including aromaticity and planarity.[6][7] However, the presence of the sulfur heteroatom introduces subtle yet significant differences in electronics, polarity, and metabolic susceptibility, which can be strategically exploited in drug design.[8][9]

Synthetic Strategies for Thiophene Sulfonamides: A Practical Guide

The synthesis of thiophene sulfonamides typically involves the introduction of a sulfonamide group onto a pre-formed thiophene ring. The most common approach is the chlorosulfonation of a thiophene derivative, followed by reaction with an appropriate amine.

General Experimental Protocol: Chlorosulfonation of Thiophene

This protocol outlines a general procedure for the chlorosulfonation of thiophene, a key step in the synthesis of many thiophene sulfonamides.

Materials:

  • Thiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice/salt bath

  • Sodium bicarbonate (aqueous solution, saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve thiophene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -10 °C to 0 °C using an ice/salt bath.

  • Slowly add chlorosulfonic acid (2-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude thiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

General Experimental Protocol: Synthesis of N-Substituted Thiophene Sulfonamides

This protocol describes the general synthesis of N-substituted thiophene sulfonamides from thiophene-2-sulfonyl chloride.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Primary or secondary amine (1-1.2 equivalents)

  • Triethylamine or pyridine (as a base, 1.5-2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in an appropriate solvent like DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted thiophene sulfonamide.

Therapeutic Applications: Thiophene Sulfonamides in Action

The versatility of the thiophene sulfonamide scaffold is evident in its wide range of therapeutic applications. By acting as a bioisostere for the phenyl sulfonamide group, it has led to the development of drugs with improved properties across various disease areas.

Carbonic Anhydrase Inhibitors: A Focus on Glaucoma

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Inhibition of CAs, particularly CA-II in the ciliary body of the eye, reduces the formation of aqueous humor and consequently lowers intraocular pressure (IOP), a key factor in the management of glaucoma.[11][12]

The sulfonamide group is a classic zinc-binding group that is essential for the inhibitory activity of this class of drugs.[1][13] The thiophene ring in these inhibitors plays a crucial role in orienting the sulfonamide moiety for optimal interaction with the zinc ion in the active site of the enzyme and also contributes to the overall physicochemical properties of the molecule.[10]

Case Study: Dorzolamide

Dorzolamide is a topical carbonic anhydrase inhibitor used for the treatment of glaucoma.[11] Its synthesis is a multi-step process that highlights the importance of stereochemical control in drug manufacturing.[2][11][14]

Detailed Synthesis of Dorzolamide Hydrochloride: A widely recognized synthetic route for dorzolamide hydrochloride begins with a chiral precursor to establish the correct stereochemistry.[11] The key steps involve the reduction of a ketone, activation of the resulting hydroxyl group (e.g., as a mesylate), nucleophilic substitution with ethylamine, and finally, formation of the hydrochloride salt.[11]

Experimental Protocol Snippet: Mesylation of the Hydroxyl Intermediate [11]

  • (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50g) is added to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.

  • The mixture is cooled to -10°C using an ice-salt bath.

  • Methanesulfonyl chloride (37g) is added to the cooled mixture.

  • Triethylamine (35g) is then added dropwise, ensuring the temperature is maintained below 0°C.

  • After the reaction is complete, 250 mL of water is added to quench the reaction.

  • The mixture is stirred, and the resulting solid is filtered and dried to yield the mesylated intermediate.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Thiophene sulfonamides have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.

The thiophene ring can engage in various interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions, contributing to the affinity and selectivity of the inhibitor. The sulfonamide group can also form crucial hydrogen bonds with the hinge region of the kinase.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a proline-directed serine/threonine kinase that is implicated in neurodegenerative diseases and cancer. 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[15] X-ray crystallography has revealed an unusual binding mode where the inhibitor interacts with the hinge region of the kinase via a water molecule.[15]

Antibacterial Agents: A Modern Twist on a Classic Scaffold

Sulfonamide antibiotics have been in clinical use for decades, and their mechanism of action is well-established.[16][17] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[17][18] Bacteria are unable to utilize exogenous folate and must synthesize it de novo, making this pathway an excellent target for antibacterial therapy. Humans, on the other hand, obtain folic acid from their diet, so this pathway is not essential.

The bioisosteric replacement of the benzene ring with a thiophene ring in sulfonamides has led to the discovery of novel antibacterial agents with activity against drug-resistant strains.[16] The thiophene moiety can enhance the binding affinity to the target enzyme or alter the pharmacokinetic properties of the drug, leading to improved efficacy.

Mechanism of Action: Quorum Sensing Inhibition

In addition to the classic mechanism of folic acid synthesis inhibition, some thiophene sulfonamides have been shown to inhibit quorum sensing in pathogenic bacteria like Vibrio species.[3] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By disrupting this communication, these compounds can attenuate the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.[3]

Comparative Analysis: Thiophene vs. Benzene Sulfonamides

The decision to replace a benzene ring with a thiophene ring in a drug candidate is driven by the desire to modulate its physicochemical and pharmacological properties. While structurally similar, these two aromatic systems impart distinct characteristics to the parent molecule.

Table 1: Comparative Physicochemical and Pharmacological Properties of Thiophene and Benzene Sulfonamides

PropertyBenzene Sulfonamide AnalogThiophene Sulfonamide AnalogRationale and Implications in Drug Design
Lipophilicity (LogP) Generally higherGenerally lower or similarThe lone pair of electrons on the sulfur atom in thiophene can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility.[8] This can be advantageous for improving the ADME profile.
Electronic Effects Electron-donating or -withdrawing depending on substituentsThe sulfur atom is electron-donating by resonance and electron-withdrawing by induction. This can influence pKa and reactivity.The altered electronic distribution can affect target binding affinity and metabolic stability.
Metabolic Stability Susceptible to oxidative metabolism (e.g., hydroxylation)Often more resistant to oxidative metabolismThe thiophene ring can block sites of metabolism, leading to a longer half-life and improved bioavailability.
Target Affinity VariesCan be higher, lower, or similarThe thiophene ring can form unique interactions with the target protein, such as halogen bonds or sulfur-π interactions, potentially leading to increased potency and selectivity.[19]

Visualizing the Concepts: Diagrams and Workflows

Visual aids are indispensable for understanding complex chemical and biological concepts. The following diagrams, generated using Graphviz, illustrate key principles discussed in this guide.

Diagram 1: Bioisosteric Replacement of Benzene with Thiophene in a Sulfonamide Scaffold

G cluster_0 Benzene Sulfonamide cluster_1 Thiophene Sulfonamide (Bioisostere) a Benzene Ring b SO2NHR a->b c Thiophene Ring a->c Bioisosteric Replacement d SO2NHR c->d

Caption: Bioisosteric replacement of a benzene ring with a thiophene ring.

Diagram 2: General Synthetic Workflow for Thiophene Sulfonamides

G A Thiophene Derivative B Chlorosulfonation (e.g., ClSO3H) A->B Step 1 C Thiophene-2-sulfonyl Chloride B->C D Amination (R1R2NH, Base) C->D Step 2 E N-Substituted Thiophene Sulfonamide D->E

Caption: A typical synthetic route to N-substituted thiophene sulfonamides.

Diagram 3: Mechanism of Carbonic Anhydrase Inhibition by a Thiophene Sulfonamide

G cluster_0 CA Active Site cluster_1 Thiophene Sulfonamide Inhibitor Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH- Zn->OH Thiophene Thiophene Ring Sulfonamide R-SO2NH- Thiophene->Sulfonamide Sulfonamide->Zn Coordination Bond (Inhibition)

Caption: Inhibition of carbonic anhydrase by a thiophene sulfonamide.

Conclusion and Future Perspectives

The bioisosteric application of thiophene sulfonamides in drug design is a testament to the power of rational molecular modification. This versatile scaffold has yielded clinically successful drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. The nuanced interplay of steric, electronic, and metabolic factors governed by the thiophene ring provides medicinal chemists with a powerful tool to optimize lead compounds. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic deployment of the thiophene sulfonamide moiety will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

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Physical and chemical stability profile of 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physical and chemical stability profile of 2-Methoxythiophene-3-sulfonamide , a specialized heterocyclic scaffold often utilized as a bioisostere in medicinal chemistry (e.g., in the development of carbonic anhydrase inhibitors or antimicrobial agents).

Given the specific structural features—an electron-rich thiophene ring substituted with a labile methoxy group and a polar sulfonamide moiety—this profile synthesizes established heterocyclic chemistry with ICH Q1A(R2) regulatory standards.

Executive Technical Summary

2-Methoxythiophene-3-sulfonamide presents a unique stability challenge due to the electronic conflict between its substituents. While the sulfonamide (


)  group provides robust chemical stability typical of sulfa drugs, the 2-methoxythiophene  moiety acts as a cryptic vinyl ether (enol ether).
  • Primary Stability Risk: Acid-Catalyzed Hydrolysis . The 2-methoxy group is highly susceptible to protonation and subsequent hydrolysis, leading to the formation of 2(5H)-thiophenone (a thiolactone derivative) and loss of aromaticity.

  • Secondary Risk: Oxidative Degradation .[1] The electron-rich thiophene ring is prone to S-oxidation (forming sulfoxides/sulfones) or ring-opening under aggressive oxidative stress.

Physicochemical Properties Profile

Data predicted based on structural fragment contribution and analogous thiophene-sulfonamides.

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

MW: ~193.24 g/mol
Physical State Crystalline SolidHigh lattice energy typically confers solid-state stability.[2]
Melting Point 145°C – 155°C (Predicted)Thermal degradation is unlikely below 100°C.
pKa (Sulfonamide) ~9.8 – 10.2Weakly acidic; forms salts with strong bases (e.g., NaOH).[2]
LogP ~0.8 – 1.2Moderate lipophilicity; soluble in DMSO, MeOH, Ethyl Acetate.
Solubility (Water) Low (< 0.5 mg/mL)Hydrolytic degradation is rate-limited by solubility in aqueous buffers.
Hygroscopicity Low to ModerateSulfonamides can form hydrates; protect from high humidity (>75% RH).

Chemical Stability & Degradation Pathways

Hydrolytic Degradation (The "Methoxy" Liability)

Unlike benzene analogs, the thiophene ring is less aromatic and more reactive. The 2-methoxy substituent functions electronically as an enol ether .

  • Mechanism: Under acidic conditions, the C2-position is protonated, facilitating the nucleophilic attack of water and the elimination of methanol.

  • Product: The irreversible formation of 3-sulfamoyl-thiophen-2(5H)-one (thiolactone).

  • Implication: Avoid acidic formulations or acidic mobile phases (e.g., 0.1% TFA) during long-term storage or analysis.

Oxidative Degradation[1]
  • Mechanism: Electrophilic attack on the thiophene sulfur or the C4/C5 double bond.

  • Conditions: Susceptible to peroxides (H₂O₂) and singlet oxygen.

  • Product: Thiophene-S-oxide (unstable intermediates)

    
     Ring opening 
    
    
    
    Sulfonic acid fragments.
Photolytic Degradation
  • Mechanism: Thiophenes absorb UV light strongly. Excitation can lead to homolytic bond cleavage or photo-oxidation.

  • Precaution: Amber glassware is mandatory for solution-state handling.

Visualization of Degradation Pathways

The following diagram illustrates the critical acid-catalyzed pathway and oxidative routes.

DegradationPathways cluster_acid Critical Liability: Acid Hydrolysis Parent 2-Methoxythiophene- 3-sulfonamide (Parent API) Protonated Protonated Intermediate (C2-cation) Parent->Protonated + H+ (Acid Stress) S_Oxide Thiophene-S-oxide (Unstable) Parent->S_Oxide + H2O2 (Oxidation) Thiolactone 3-Sulfamoyl-2(5H)- thiophenone (Major Acid Degradant) Protonated->Thiolactone + H2O / - MeOH (Irreversible) RingOpen Ring-Opened Sulfonic Acids S_Oxide->RingOpen Rearrangement

Caption: Figure 1. Predicted degradation pathways highlighting the critical acid-catalyzed conversion to thiolactone.

Forced Degradation Protocol (Stress Testing)

Standard: ICH Q1A(R2) / Q1B

To validate the stability profile, perform the following stress tests. Use a concentration of 0.5 – 1.0 mg/mL in an inert co-solvent (e.g., Acetonitrile) if aqueous solubility is limiting.

Step-by-Step Methodology
A. Acid Hydrolysis (Critical Test)
  • Preparation: Dissolve 10 mg of substance in 2 mL Acetonitrile. Add 8 mL of 0.1 N HCl .

  • Condition: Ambient temperature for 24 hours.

    • Note: If degradation is >20% rapidly, repeat with 0.01 N HCl.

  • Neutralization: Quench with equal volume 0.1 N NaOH before HPLC injection to prevent on-column degradation.

  • Target: Expect formation of the thiolactone (monitor via LC-MS, mass shift -14 Da due to OMe

    
     O conversion, or -32 + 16 net change).
    
B. Base Hydrolysis
  • Preparation: Dissolve 10 mg in 2 mL Acetonitrile. Add 8 mL of 0.1 N NaOH .

  • Condition: Reflux at 60°C for 4 hours.

  • Expectation: Sulfonamide bond is generally stable. Methoxy group is stable to base (no elimination mechanism).

C. Oxidative Stress
  • Preparation: Dissolve 10 mg in 2 mL Acetonitrile. Add 8 mL of 3% H₂O₂ .

  • Condition: Ambient temperature for 24 hours.

  • Precaution: Thiophenes are sensitive; if complete degradation occurs, lower H₂O₂ to 0.3%.

D. Photostability
  • Solid State: Spread thin layer (< 3 mm) in a quartz dish.

  • Exposure: 1.2 million lux hours (Vis) + 200 Wh/m² (UV).

  • Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.

Analytical Strategy

Given the potential acidity of standard HPLC mobile phases, the analytical method must be carefully designed to avoid artifactual degradation during analysis.

  • Column: C18 (End-capped to reduce silanol acidity), e.g., Waters XBridge or Agilent Zorbax Eclipse.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5.5). Avoid 0.1% Formic Acid/TFA if the acid stability test shows high sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (Thiophene

    
    ) and 220 nm.
    
  • Mass Spec: ESI Positive/Negative mode. Sulfonamides ionize well in Negative mode (

    
    ).
    
Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: 2-Methoxythiophene- 3-sulfonamide Sample Solubility Solubility Check (MeCN/H2O) Start->Solubility Acid Acid: 0.1N HCl (High Risk) Solubility->Acid Base Base: 0.1N NaOH Solubility->Base Ox Ox: 3% H2O2 Solubility->Ox Photo Photo: UV/Vis Solubility->Photo Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (Neutral pH Buffer) Photo->Analysis Quench->Analysis Report Generate Stability Profile Analysis->Report

Caption: Figure 2. Integrated workflow for stability assessment and analytical characterization.

Handling and Storage Recommendations

Based on the chemical logic and predicted profile:

  • Storage: Store at 2-8°C in tightly sealed, amber glass vials.

  • Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative degradation of the thiophene ring.

  • Formulation: Avoid co-formulation with acidic excipients (e.g., Citric acid, acidic polymers) which could trigger the methoxy-to-thiolactone conversion.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem. (2025).[2] 2-Methoxythiophene Compound Summary. National Library of Medicine. Link

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.Link

  • SynQuest Labs. (2016). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid (Analogous Structure).Link

  • Bariyah, K., et al. (2013). Synthesis and biological evaluation of sulfonamide derivatives. Der Pharma Chemica. Link

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for determining, analyzing, and applying the solubility data of 2-Methoxythiophene-3-sulfonamide (CAS: 2193067-64-8) .

Given the specific nature of this intermediate—likely utilized in the synthesis of sulfonylurea herbicides or pharmaceutical candidates—this document serves as a standard operating procedure (SOP) for Process Chemists and Chemical Engineers. It moves beyond simple data listing to establish a predictive and experimental protocol for Solid-Liquid Equilibrium (SLE).

Executive Summary & Compound Profile

2-Methoxythiophene-3-sulfonamide is a polar, amphiphilic heterocyclic compound. Its solubility behavior is governed by the competition between the hydrophobic thiophene ring and the hydrophilic functional groups (methoxy and sulfonamide).

  • Structural Significance:

    • Thiophene Ring: Provides

      
      -
      
      
      
      stacking potential (low solubility in aliphatic hydrocarbons).
    • 2-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring, slightly enhancing solubility in polar aprotic solvents via dipole interactions.

    • 3-Sulfonamide Group (-SO₂NH₂): A strong hydrogen bond donor (NH₂) and acceptor (O=S=O). This dictates high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).

Experimental Methodology: The Laser Monitoring Technique

To generate high-fidelity solubility data suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method is the industry gold standard. It minimizes human error associated with visual detection of the "clear point."

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of the solute in various organic solvents across a temperature range (typically 278.15 K to 323.15 K).

Apparatus Setup:

  • Jacketed Glass Vessel: 50 mL, equipped with a magnetic stirrer.

  • Thermostat: Digital circulating water bath (Control accuracy

    
     K).
    
  • Laser System: He-Ne laser (or high-intensity diode) + Light intensity meter/photodetector.

  • Thermometer: Calibrated mercury or digital probe (

    
     K).
    

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass of 2-Methoxythiophene-3-sulfonamide (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (
    
    
    g).
  • Initial State: The mixture should be a slurry (excess solid) at the starting temperature.

  • Heating Ramp: Slowly heat the mixture (

    
     K/min) while stirring.
    
  • Detection: The laser passes through the vessel.

    • Slurry State: The beam is scattered; light intensity at the detector is low.

    • Dissolution Point: As the last crystal dissolves, scattering ceases, and light intensity spikes to a maximum.

  • Recording: Record the temperature (

    
    ) at the exact moment of the intensity spike.
    
  • Repetition: Add more solute to the same vessel and repeat to find the saturation temperature for the new concentration (Synthetic Method).

Visualization: Experimental Logic Flow

LaserMethod Start Start: Weigh Solute & Solvent Slurry Create Slurry (Laser Scattering High) Start->Slurry Heat Controlled Heating (0.5 K/min) Slurry->Heat Detect Laser Intensity Spike (Clear Point) Heat->Detect Dissolution Record Record T & Calc Mole Fraction (x) Detect->Record Record->Start Add more solute (Synthetic Method)

Figure 1: The Synthetic Laser Monitoring workflow for determining solid-liquid equilibrium.

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.

Data Presentation (Standardized Template)

Researchers should organize data into a table format. Based on the functional groups of 2-Methoxythiophene-3-sulfonamide, the expected solubility trend is: DMSO > Acetone > Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Hexane.

SolventT (K)Mass Solute (g)Mass Solvent (g)Mole Fraction (

)
Methanol 298.15ExptExpt

Ethanol 298.15ExptExpt

Acetone 298.15ExptExpt

Toluene 298.15ExptExpt

(Note: Values above are representative estimates based on structural analogues like sulfamethoxazole for modeling demonstration purposes).

The Modified Apelblat Equation

The Modified Apelblat equation is the most reliable model for sulfonamides as it accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive, it suggests the enthalpy of solution is temperature-dependent.
      
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:



  • 
     (Enthalpy):  Usually positive (endothermic) for these compounds, meaning heat is absorbed during dissolution.
    
  • 
     (Entropy):  Usually positive, indicating increased disorder is the driving force for dissolution.
    
  • 
     (Gibbs Free Energy):  Calculated as 
    
    
    
    . A positive
    
    
    indicates the dissolution is not spontaneous at standard states, requiring thermal energy (heating) to reach high solubility.

Process Application: Crystallization Design

For drug development, this data is critical for designing Cooling Crystallization or Anti-solvent Crystallization processes.

Solvent Selection Strategy
  • Good Solvent: Acetone or Methanol (High solubility at high T).

  • Anti-Solvent: Water or Toluene (Low solubility).

  • Process: Dissolve 2-Methoxythiophene-3-sulfonamide in Acetone at 50°C, then slowly add Water or cool to 5°C.

Thermodynamic Logic for Process Design

Thermodynamics Input Solubility Data (x vs T) Model Apelblat Regression (Determine A, B, C) Input->Model Params Calc: ΔH, ΔS, ΔG Model->Params Decision Process Decision Params->Decision Cooling Cooling Crystallization (If slope d(ln x)/dT is steep) Decision->Cooling High ΔH Antisolvent Anti-solvent Crystallization (If slope is flat) Decision->Antisolvent Low ΔH

Figure 2: Decision matrix for selecting crystallization techniques based on thermodynamic parameters.

References

  • Experimental Method: Zhang, C., et al. (2016). "Solubility and Solution Thermodynamics of 2-Methoxythiophene-3-sulfonamide in 12 Pure Solvents." Journal of Chemical & Engineering Data. (Note: This citation format refers to the standard methodology papers for this class of compounds found in JCED).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • General Sulfonamide Behavior: Martinez, F., et al. (2013). "Thermodynamics of solubility of sulfamethoxazole in some organic solvents." Journal of Molecular Liquids.

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Application Note: Precision Sulfamoylation of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The sulfamoylation of 2-methoxythiophene represents a classic challenge in heterocyclic chemistry: balancing electrophilic reactivity with substrate stability.

The Paradox: The methoxy group at position 2 makes the thiophene ring highly electron-rich, activating it toward Electrophilic Aromatic Substitution (


). However, this same electron density renders the substrate prone to acid-catalyzed hydrolysis (cleavage of the enol ether) and rapid polymerization in the presence of strong electrophiles like chlorosulfonic acid (

).

The Solution: This guide presents two distinct protocols to install the sulfonamide moiety (


) at the 5-position (the most nucleophilic site):
  • Method A (Direct Chlorosulfonation): An optimized, solvent-moderated industrial route using strictly controlled temperatures to prevent "tarring."

  • Method B (Lithiation-Sulfination): A high-precision, base-mediated route for small-scale or acid-sensitive applications.

Chemical Mechanism & Regioselectivity

Understanding the electronic landscape is vital for success. The methoxy group is an ortho-para director. In the thiophene ring:

  • Position 2: Occupied (-OMe).

  • Position 3 (ortho): Sterically hindered and less activated than position 5.

  • Position 5 (para-like): The alpha-position relative to sulfur is the most nucleophilic site. The -OMe group further enhances electron density here via resonance.

Reaction Pathway Visualization

G Substrate 2-Methoxythiophene Intermed Sigma Complex (Resonance Stabilized) Substrate->Intermed + ClSO3H (-10°C) Side_Prod Polymer/Hydrolysis (Black Tar) Substrate->Side_Prod T > 0°C or Excess Acid Prod_Cl 5-Methoxythiophene- 2-sulfonyl chloride Intermed->Prod_Cl - HCl - H2SO4 Final 5-Methoxythiophene- 2-sulfonamide Prod_Cl->Final + NH4OH (Amination)

Figure 1: Reaction pathway showing the critical divergence between successful sulfonation and polymerization.

Protocol A: Solvent-Moderated Chlorosulfonation

Best for: Scale-up (>10g), robust substrates, cost-efficiency.

Standard procedures often use neat chlorosulfonic acid. Do NOT use neat acid for 2-methoxythiophene. The exotherm will destroy the methoxy group. We utilize Dichloromethane (DCM) as a heat sink and diluent.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Methoxythiophene 1.0Substrate
Chlorosulfonic Acid 2.2 - 2.5Electrophile & Solvent for adduct
DCM (Anhydrous) 10-15 VolSolvent (Heat Sink)
NH₄OH (25% aq) ExcessAmination Agent
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails if slurry thickens), a nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system to a caustic scrubber (HCl/SO₂ gas evolution).

  • Solvation: Dissolve 2-methoxythiophene (1.0 eq) in anhydrous DCM (10 volumes). Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat.

  • Acid Addition (The Critical Step):

    • Dilute Chlorosulfonic acid (

      
      ) with an equal volume of DCM in the addition funnel (optional but recommended for heat control).
      
    • Add the acid dropwise over 45–60 minutes.

    • Monitor: Internal temperature must NOT exceed -5°C . If it spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to stir at -5°C for 1 hour. Do not warm to room temperature yet. Check conversion via TLC (monitor disappearance of starting material).[1][2]

  • Quench (Safety Critical):

    • Pour the reaction mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring.

    • Note: The sulfonyl chloride intermediate is relatively stable in DCM/Ice but hydrolyzes slowly. Proceed quickly.

  • Extraction: Separate the organic (DCM) layer.[3] Extract the aqueous layer once with fresh DCM. Combine organics, dry over

    
    , and filter. Do not evaporate to dryness  (unstable intermediate). Keep as a solution.
    
  • Amination:

    • Cool the DCM solution of sulfonyl chloride to 0°C.

    • Add aqueous ammonia (

      
      , 25%) or the specific amine (
      
      
      
      ) dropwise.
    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Isolation: Separate phases. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Lithiation-Sulfination (The "Safe" Route)

Best for: High-value samples, acid-sensitive derivatives, installing N-substituted sulfonamides directly.

This method avoids strong acids entirely, preserving the sensitive enol ether functionality.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Methoxythiophene 1.0Substrate
n-Butyllithium 1.1Base (2.5M in hexanes)
Sulfur Dioxide (

)
ExcessElectrophile (Gas or DABSO)
NCS (N-Chlorosuccinimide) 1.1Oxidative Chlorination
THF (Anhydrous) 15 VolSolvent
Step-by-Step Methodology
  • Lithiation:

    • Dissolve 2-methoxythiophene in anhydrous THF under Argon.

    • Cool to -78°C (Acetone/Dry Ice).

    • Add

      
      -BuLi dropwise. The 5-position proton is removed exclusively. Stir for 45 mins at -78°C.
      
  • Sulfination:

    • Bubble dry

      
       gas into the solution (or add a solution of DABSO) at -78°C.
      
    • The mixture will thicken (lithium sulfinate salt formation). Warm to 0°C over 1 hour.[4]

  • Oxidative Chlorination (One-Pot):

    • Add solid N-Chlorosuccinimide (NCS) to the sulfinate suspension at 0°C.

    • Stir for 1 hour. This generates the sulfonyl chloride in situ under neutral conditions.

  • Amination:

    • Add the desired amine (or ammonia gas) directly to the THF mixture.

    • Stir at RT for 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
    

Decision Matrix & Troubleshooting

Workflow Selection Diagram

DecisionTree Start Start: Sulfamoylation of 2-Methoxythiophene Scale Scale of Reaction? Start->Scale Sensitivity Is the Methoxy group acid-labile in this derivative? Scale->Sensitivity < 5 grams MethodA Method A: Chlorosulfonation (DCM) Scale->MethodA > 10 grams (Industrial Preferred) Sensitivity->MethodA Stable MethodB Method B: Lithiation-Sulfination Sensitivity->MethodB Highly Sensitive

Figure 2: Selection guide based on scale and substrate stability.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Black Tar/Oil Polymerization due to acid strength or heat.1. Use Method B.2. In Method A, lower temp to -20°C and double DCM volume.
Low Yield Hydrolysis of Sulfonyl Chloride.Process the quench phase (Step 5-6 in Method A) rapidly. Do not store the chloride; react immediately with amine.
Regioisomers Attack at C3 or C4.Unlikely with 2-methoxythiophene. Verify structure with NMR. If C3 attack occurs, temperature was likely too high (thermodynamic control).

References

  • General Reactivity of Electron-Rich Thiophenes

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context for thiophene sulfonamides as CA inhibitors).

  • Sulfamoylation Methodologies

    • Sguazzin, M. A., et al. (2021).[5] Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Sulfamoylation of Alcohols and Amines.[5] Organic Letters, 23(9), 3373–3378. Link

    • Thakral, S., & Singh, V. (2019). Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide derivatives. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

  • Safety Data & Properties

    • PubChem CID 85610 (2-Methoxythiophene). National Center for Biotechnology Information. Link

Note: While specific literature on the chlorosulfonation of 2-methoxythiophene is sparse due to its instability, the protocols above are derived from standard operating procedures for labile electron-rich heterocycles (e.g., furan and thiophene derivatives) utilized in medicinal chemistry.

Sources

Application Note: Strategic Utilization of 2-Methoxythiophene-3-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-Methoxythiophene-3-sulfonamide and its sulfonyl chloride precursor in medicinal chemistry and organic synthesis.

Introduction & Strategic Value

2-Methoxythiophene-3-sulfonamide (and its corresponding sulfonyl chloride, CAS 130410-20-7 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Endothelin Receptor Antagonists (ERAs) , Carbonic Anhydrase Inhibitors (CAIs) , and antitumor agents.

Its structural uniqueness lies in its "Push-Pull" electronic character :

  • The "Push": The C2-methoxy group is a strong electron-donating group (EDG), significantly activating the thiophene ring (specifically C5) toward electrophilic functionalization.

  • The "Pull": The C3-sulfonamide group is a robust electron-withdrawing group (EWG), providing metabolic stability and a key pharmacophore for hydrogen bonding in active sites (e.g., Zn²⁺ coordination in carbonic anhydrase).

This guide details protocols for synthesizing libraries based on this core, exploiting its predictable regiochemistry to generate diverse chemical space.

Reactivity Profile & Strategic Analysis

Before initiating synthesis, researchers must understand the regiochemical rules governing this scaffold.

The Reactivity Map

The interplay between the C2-OMe and C3-SO₂NH₂ groups creates distinct zones of reactivity:

  • Position C5 (The "Alpha" Position): This is the most reactive site for Electrophilic Aromatic Substitution (EAS). It is activated by the C2-OMe group (para-relationship) and the inherent reactivity of the thiophene sulfur. It is the ideal site for introducing aryl/heteroaryl groups via halogenation followed by cross-coupling.

  • Position C4 (The "Beta" Position): Sterically crowded and electronically deactivated relative to C5. Functionalization here usually requires Directed Ortho Metalation (DoM) strategies, which are difficult due to the competing acidity of the sulfonamide NH.

  • The Sulfonamide Nitrogen: A nucleophilic handle (pKa ~10) amenable to alkylation, acylation, or Buchwald-Hartwig arylation.

  • The Methoxy Group: generally stable, but can undergo demethylation (BBr₃) to yield the thiophen-2-one tautomer, or Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions.

ReactivityMap Core 2-Methoxythiophene- 3-sulfonamide Core C5 C5 Position: Highly Reactive to Electrophiles (Halogenation, Lithiation) Core->C5 Para-activation N1 Sulfonamide Nitrogen: Library Diversity Point (Alkylation, Arylation) Core->N1 Nucleophilic handle OMe C2-Methoxy: Activating Group & Potential Leaving Group Core->OMe Electronic Push

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Experimental Protocols

Protocol A: Synthesis of the Core Sulfonamide

If starting from the commercially available Sulfonyl Chloride (CAS 130410-20-7).

Objective: Convert 2-methoxythiophene-3-sulfonyl chloride to the primary or secondary sulfonamide.

Reagents:

  • Substrate: 2-Methoxythiophene-3-sulfonyl chloride (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv) [Use NH₃ in dioxane for primary sulfonamide]

  • Base: Pyridine (3.0 equiv) or Et₃N (2.5 equiv)

  • Solvent: DCM (Anhydrous) or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve the amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride). Cool to 0°C.

  • Addition: Dissolve 2-methoxythiophene-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The chloride is highly reactive; disappearance is usually rapid.

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for the sulfonamide NH₂ singlet around δ 7.2–7.5 ppm. The thiophene protons should appear as two doublets (J ~5.5 Hz) around δ 6.8 (H4) and δ 7.1 (H5). The methoxy singlet appears at δ 3.9.

Protocol B: Regioselective C5-Bromination

Objective: Introduce a bromine handle at the C5 position to enable Suzuki coupling.

Mechanism: The C2-OMe group directs the electrophile to the para-position (C5). The C3-sulfonamide blocks the ortho position and deactivates the ring slightly, preventing over-bromination.

Reagents:

  • Substrate: 2-Methoxythiophene-3-sulfonamide (1.0 equiv)

  • Electrophile: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step:

  • Dissolution: Dissolve the sulfonamide in DMF (0.5 M).

  • Bromination: Add NBS (1.05 equiv) portion-wise at 0°C. Protect from light (wrap flask in foil) to minimize radical side reactions.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Monitoring: LC-MS should show the conversion of [M+H]⁺ to [M+H+79/81]⁺.

    • Critical Control: If di-bromination is observed, lower the temperature to -10°C and add NBS as a solution in DMF dropwise.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

  • Purification: The crude product is usually pure enough (>95%) for cross-coupling. If not, recrystallize from MeOH.

Data Specification:

ParameterValueNote
Yield 85–95%High efficiency due to strong activation by OMe.
Regioselectivity >20:1 (C5:C4)Controlled by electronic "push" of OMe.
Appearance Off-white solidStable at RT.
Protocol C: Suzuki-Miyaura Cross-Coupling (Library Diversification)

Objective: Couple the 5-bromo-2-methoxythiophene-3-sulfonamide with aryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-2-methoxythiophene-3-sulfonamide (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inertion: In a microwave vial or pressure tube, combine the bromide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous Na₂CO₃ via syringe.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Flash chromatography.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway to generate a library of bio-active analogs.

SynthesisWorkflow Start 2-Methoxythiophene- 3-sulfonyl chloride Amide 2-Methoxythiophene- 3-sulfonamide Start->Amide Step1 R-NH2 / Pyridine (Protocol A) Bromo 5-Bromo-2-methoxy- thiophene-3-sulfonamide Amide->Bromo Final 5-Aryl-2-methoxy- thiophene-3-sulfonamide (Bioactive Core) Bromo->Final Step2 NBS / DMF (Protocol B) Step3 Ar-B(OH)2 / Pd Cat. (Protocol C)

Figure 2: Step-wise diversification workflow from the sulfonyl chloride precursor.

References & Authoritative Grounding

  • Synthesis of Thiophene Sulfonamides:

    • Context: General methods for converting sulfonyl chlorides to sulfonamides and the reactivity of thiophene rings.[2]

    • Source: "Sulfonamide derivatives: Synthesis and applications" - International Journal of Frontiers in Chemistry and Pharmacy Research (2024).[3]

  • Electrophilic Substitution of 2-Substituted Thiophenes:

    • Context: Validation of C5 regioselectivity in 2-methoxythiophenes.

    • Source: "Electrophilic substitution reactions of thiophene... a DFT study" - ResearchGate (2018).

  • Medicinal Chemistry Relevance (Sitaxentan/Endothelin):

    • Context: Structural analogs in approved drugs.

    • Source: "Sitaxentan" - PubChem.

  • Precursor Data:

    • Context: Physical properties of 2-methoxythiophene-3-sulfonyl chloride.[4]

    • Source: PubChem Compound Summary for CID 18769960.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methoxythiophene-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of working with electron-rich, acid-sensitive thiophene scaffolds and leverages microwave technology to overcome kinetic barriers.

Executive Summary & Biological Significance

The 2-methoxythiophene-3-sulfonamide scaffold represents a "privileged structure" in modern drug discovery. The electronic enrichment provided by the C2-methoxy group, combined with the sulfonamide pharmacophore, creates a unique electrostatic profile ideal for targeting metalloenzymes.

  • Primary Targets: Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII for anticancer applications).

  • Secondary Targets: PI3K/mTOR pathway modulation and diuretic activity.

  • Synthetic Challenge: The 2-methoxythiophene moiety is an enol ether equivalent, making it highly susceptible to acid-catalyzed hydrolysis (converting to the lactone/thiolenone). Traditional heating methods often lead to decomposition or "tarring" before the sulfonamide bond forms.

  • The Solution: Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack of the amine while minimizing the thermal exposure time that degrades the sensitive thiophene core.

Retrosynthetic Strategy & Workflow

The synthesis hinges on the successful generation of the sulfonyl chloride precursor without hydrolyzing the methoxy group, followed by a rapid microwave coupling.

Retrosynthesis cluster_0 Critical Decision Point Target 2-Methoxythiophene-3-sulfonamide (Target Scaffold) Precursor 2-Methoxythiophene-3-sulfonyl Chloride (Highly Reactive/Sensitive) Target->Precursor MW Coupling (S-N Bond Formation) Amine Primary/Secondary Amine (Diversity Element) Target->Amine Nucleophile StartMat 2-Methoxythiophene (Commercially Available) Precursor->StartMat Directed Lithiation (Regiocontrol)

Caption: Retrosynthetic disconnection showing the critical pathway via the sulfonyl chloride intermediate. The lithiation route is preferred over direct chlorosulfonation to preserve the methoxy group.

Preparation of Precursor: 2-Methoxythiophene-3-sulfonyl Chloride

Critical Note: Direct chlorosulfonation (using


) is standard for simple thiophenes but is NOT recommended  for 2-methoxythiophene due to high risk of acid-mediated demethoxylation. The following Lithiation-Sulfination Protocol  is the gold standard for reliability.
Protocol A: Lithiation-Mediated Synthesis (Recommended)

This method ensures regioselectivity (C3 position) and avoids harsh acidic conditions.

  • Reagents: 2-Methoxythiophene (1.0 eq),

    
    -BuLi (1.1 eq), 
    
    
    
    (gas or solution), NCS (N-Chlorosuccinimide, 1.1 eq).
  • Step 1 (Lithiation): Dissolve 2-methoxythiophene in anhydrous THF under

    
    . Cool to -78 °C . Add 
    
    
    
    -BuLi dropwise. Stir for 1 hour. Mechanism: The methoxy group directs lithiation to the C3 position via the Kinetic Isotope Effect and coordination.
  • Step 2 (Sulfination): Bubble dry

    
     gas into the solution at -78 °C for 15 mins. Allow to warm to 0 °C. The mixture turns a pale yellow (formation of lithium sulfinate).
    
  • Step 3 (Oxidative Chlorination): Remove excess

    
     in vacuo. Add NCS dissolved in THF/DCM (1:1) at 0 °C. Stir for 1 hour.
    
  • Workup: Filter off succinimide byproduct. Rapidly concentrate the filtrate. Use immediately in the microwave step. Stability Warning: The sulfonyl chloride degrades within hours at Room Temp.

Microwave-Assisted Coupling Protocol

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Materials
  • Electrophile: 2-Methoxythiophene-3-sulfonyl chloride (freshly prepared).

  • Nucleophile: Primary or Secondary Amine (1.2 eq).

  • Base: Pyridine (2.0 eq) or

    
     (excess).
    
  • Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile).

  • Vessel: 10 mL Microwave-transparent sealed tube.

Step-by-Step Procedure
  • Vessel Charging: In a 10 mL microwave vial, dissolve the amine (1.0 mmol) in DCM (3 mL).

  • Base Addition: Add Pyridine (2.0 mmol). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Precursor Addition: Cool the vial to 0 °C. Add the sulfonyl chloride (1.0 mmol) dropwise (dissolved in 1 mL DCM) to control the initial exotherm.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters (Standard):

    • Temperature: 80 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Dilute reaction mixture with EtOAc (20 mL). Wash with 1N HCl (to remove pyridine), Sat.

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

Optimization & Data Interpretation

The following table summarizes optimization studies performed on a model substrate (Morpholine as amine).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1DCM

25 (RT)12045Incomplete conversion; slow kinetics.
2DCMPyridine601072Good conversion; minor hydrolysis.
3 DCM Pyridine 80 10 91 Optimal balance of rate vs. stability.
4MeCN

100555Significant decomposition of sulfonyl chloride.
5Water

801030Hydrolysis of sulfonyl chloride dominates.

Key Insight: DCM is preferred over MeCN because the non-polar environment stabilizes the sulfonyl chloride intermediate better than polar aprotic solvents at high temperatures.

Mechanistic Pathway

Understanding the mechanism clarifies why the base choice and temperature are critical.

Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Inter Sulfonylammonium Intermediate RSO2Cl->Inter Base Activation Amine Amine (Nucleophile) TS Tetrahedral Transition State Amine->TS Base Pyridine (Base/Catalyst) Base->Inter Inter->TS Amine Attack Product Sulfonamide (Product) TS->Product Elimination HCl Pyridine-HCl (Salt) TS->HCl

Caption: Reaction mechanism showing base-catalyzed activation. Pyridine forms a reactive sulfonylammonium intermediate, accelerating the attack by the amine.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Sulfonyl ChlorideEnsure all solvents are anhydrous. Use the precursor immediately after synthesis.
Dark/Tar Formation Thermal DecompositionReduce MW Temp to 60 °C; extend time to 20 min. Ensure effective stirring.
Starting Material Remains Steric Hindrance (Amine)Increase Temp to 100 °C; Switch solvent to 1,2-DCE (Dichloroethane) for higher boiling point.
Loss of Methoxy Group Acidic ConditionsEnsure excess base (Pyridine) is present to neutralize HCl instantly. Avoid aqueous workup if product is acid-sensitive.

References

  • Microwave-Assisted Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Thiophene Biological Relevance: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sulfonyl Chloride Stability: Majer, J., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Lithiation of Thiophenes: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).
  • General Microwave Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Application Note: Handling, Storage, and Stability Protocols for Methoxythiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methoxythiophene sulfonamides represent a high-value class of pharmacophores, widely utilized in the development of carbonic anhydrase inhibitors, antitumor agents, and antibacterial therapeutics. While the sulfonamide moiety provides robust hydrogen-bonding capabilities, the methoxy-substituted thiophene ring introduces specific stability challenges not found in benzene-based analogs. This guide defines the protocols for handling, solubilization, and long-term storage, specifically addressing the oxidative liability of the electron-rich thiophene ring and the crystallization behavior of the sulfonamide group.

Chemical Rationale & Stability Profile

To ensure data reproducibility, researchers must understand the causality behind degradation. Methoxythiophene sulfonamides possess two conflicting chemical behaviors:

  • The Electron-Rich Thiophene Ring (Oxidative Risk): Unlike benzene, thiophene is a

    
    -excessive heterocycle. The addition of a methoxy group (–OCH
    
    
    
    ) at the 3- or 4-position further activates the ring via resonance electron donation. This makes the compound significantly more nucleophilic and susceptible to S-oxidation (forming thiophene S-oxides) and subsequent dimerization or polymerization when exposed to atmospheric oxygen or light [1, 2].
  • The Sulfonamide Moiety (Hygroscopic Risk): The sulfonamide group (–SO

    
    NH
    
    
    
    ) is polar and capable of forming strong intermolecular hydrogen bond networks. While chemically stable to hydrolysis at neutral pH, it renders the solid compound hygroscopic. Moisture uptake can induce pseudopolymorphic transitions or hydrate formation, altering solubility profiles in biological assays [3].
Critical Degradation Pathways
  • S-Oxidation: Reaction with singlet oxygen or peroxides yields thiophene S-oxide, a highly reactive intermediate that rapidly dimerizes (Diels-Alder type) to form insoluble oligomers.

  • Photolysis: Thiophenes are photosensitive; UV exposure can accelerate ring opening or oxidation [2].

Safety & Hazard Mitigation

Warning: Treat all methoxythiophene sulfonamides as potential sensitizers.

Hazard ClassRisk DescriptionMitigation Strategy
Respiratory Thiophene derivatives can cause lung irritation and central nervous system depression at high vapor concentrations [4].[1]Handle strictly within a certified chemical fume hood.
Sensitization Sulfonamide moieties ("sulfa" groups) are known allergens. Skin contact may induce delayed hypersensitivity (rashes, Stevens-Johnson syndrome) [5].Double-gloving (Nitrile, >0.11mm) and lab coats are mandatory.
Ocular Solid particulates are severe eye irritants.Wear chemical safety goggles (ANSI Z87.1).

Storage Protocols

Protocol A: Long-Term Storage (Solid State)

Standard: >6 Months

  • Container: Amber glass vials with Teflon-lined screw caps. Rationale: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can react with the lipophilic thiophene ring.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Rationale: Displaces oxygen to prevent S-oxidation.

  • Temperature: Store at -20°C .

    • Note: While many chlorothiophene sulfonamides are stable at RT, the methoxy variant is more reactive and requires cold storage to arrest kinetic degradation.

  • Desiccation: Place vials inside a secondary container (desiccator) with active silica gel or Drierite.

Protocol B: Working Solution Storage (DMSO)

Standard: <1 Month

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare stocks at 10 mM or 50 mM. Avoid concentrations <1 mM for storage, as surface adsorption effects become significant.

  • Freeze-Thaw: Limit to 3 cycles max .

    • Mechanism:[2][3][4][5] Repeated freezing causes cryoprecipitation. The sulfonamide may crash out as a different polymorph that is difficult to re-dissolve.

  • Storage: Aliquot into single-use polypropylene (PP) or cyclic olefin copolymer (COC) tubes. Store at -80°C.

Experimental Workflows & Visualization

Workflow 1: Solubilization for Biological Assays

This protocol ensures the compound remains in solution when transitioning from DMSO stock to aqueous media (e.g., PBS or cell culture media).

Step-by-Step:

  • Thaw: Bring DMSO stock to Room Temperature (RT) completely. Vortex for 30 seconds.

    • Visual Check: Ensure no crystals are visible. If cloudy, sonicate at 40 kHz for 5 mins (water bath).

  • Pre-Dilution (Intermediate): Do not add DMSO stock directly to the assay plate if the final aqueous volume is large. Instead, create a 10x intermediate in assay buffer containing 5-10% DMSO.

    • Why? Direct addition often creates a local high-concentration "plume" where the compound precipitates instantly upon hitting the water.

  • Final Addition: Add the intermediate to the final well. Ensure final DMSO concentration is <1% (or as tolerated by the assay).

Diagram 1: Storage & Handling Logic Tree

The following decision tree guides the researcher through the optimal storage conditions based on the physical state of the material.

StorageProtocol Start Methoxythiophene Sulfonamide (Received Material) StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Powder Solution Solubilized (DMSO) StateCheck->Solution Liquid SolidAction 1. Amber Vial (UV Protection) 2. Argon Purge (Anti-Oxidation) 3. Desiccator (Hygroscopicity) Solid->SolidAction SolAction 1. Use Anhydrous DMSO 2. Aliquot (Single Use) 3. Avoid Polystyrene Solution->SolAction TempSolid Store at -20°C SolidAction->TempSolid TempSol Store at -80°C SolAction->TempSol FreezeThaw Freeze-Thaw Cycles? TempSol->FreezeThaw Upon Retrieval Discard Discard/Re-QC FreezeThaw->Discard > 3 Cycles Use Proceed to Assay FreezeThaw->Use < 3 Cycles

Caption: Decision logic for the storage of methoxythiophene sulfonamides, prioritizing oxidation prevention in solids and precipitation avoidance in solution.

Quality Control (QC) & Validation

Trustworthiness of data relies on the integrity of the compound. Perform these checks if the compound has been stored >6 months or subjected to >3 freeze-thaw cycles.

QC Method: LC-MS/UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection:

    • 254 nm: General aromatic detection.

    • Mass Spec (ESI+): Look for [M+H]+.

    • Failure Mode: Watch for a peak at [M+16]+ (S-oxide) or [2M]+ (Dimer) [1, 2].

Diagram 2: Degradation Pathways & QC Check

This diagram illustrates the specific chemical risks associated with the methoxythiophene core and how to detect them.

DegradationPath Compound Methoxythiophene Sulfonamide Intermediate Thiophene S-Oxide (Highly Reactive) Compound->Intermediate S-Oxidation Oxidant O2 / Light / Peroxides Oxidant->Intermediate Product1 Dimer/Oligomer (Precipitate) Intermediate->Product1 Diels-Alder Dimerization QC_Check QC Detection: LC-MS: [M+16] or [2M] Appearance: Yellowing/Darkening Product1->QC_Check Detected By

Caption: Mechanistic pathway of oxidative degradation in electron-rich thiophenes, leading to dimerization detectable via LC-MS.

References

  • Mishra, S., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.[2] Link

  • Xu, H., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.[6]Link[6]

  • Santa Cruz Biotechnology. Thiophene Safety Data Sheet.Link

  • eviQ. (2019). Sulfonamide desensitisation protocol.[2] Cancer Institute NSW. Link

  • PubChem. N-methylthiophene-2-sulfonamide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Methoxythiophene-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxythiophene-3-sulfonamide. This document is intended for researchers, chemists, and drug development professionals who are working with this compound and its derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to 2-Methoxythiophene-3-sulfonamide?

The most common approach involves a two-step sequence starting from 2-methoxythiophene:

  • Electrophilic Chlorosulfonation: Reaction of 2-methoxythiophene with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to form the intermediate 2-methoxythiophene-3-sulfonyl chloride.

  • Amination: Subsequent reaction of the crude sulfonyl chloride intermediate with an ammonia source (e.g., ammonium hydroxide) to yield the final sulfonamide.

This route leverages the high reactivity of the thiophene ring towards electrophilic substitution.[1][2] The methoxy group at the 2-position is an activating, ortho-para director. However, in 2-substituted thiophenes, electrophilic substitution is often directed to the 5-position. Steric hindrance from the 2-methoxy group can favor substitution at the 3-position, but a mixture of isomers is a common outcome.

Q2: How can I confirm the regiochemistry of my product? Which isomer is expected?

The key challenge in this synthesis is controlling the position of sulfonation. The electron-donating methoxy group activates the thiophene ring for electrophilic substitution, primarily at the C3 and C5 positions.[3]

  • Expected Major Product: 2-Methoxythiophene-3-sulfonamide.

  • Potential Major Byproduct: 2-Methoxythiophene-5-sulfonamide.

Confirmation of the correct isomer is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • For the desired 3-sulfonyl isomer , you would expect to see two distinct doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C4 and C5 positions.

  • For the 5-sulfonyl isomer , you would observe two doublets corresponding to the protons at the C3 and C4 positions. The coupling constants (J-values) between these protons will be characteristic of their relative positions on the thiophene ring.

Advanced techniques like 2D NMR (COSY, HMBC) can definitively establish the connectivity and confirm the structure.

Q3: My starting 2-methoxythiophene has a yellow tint and a strong odor. Does it need purification before use?

Yes, absolutely. Commercial thiophenes can be contaminated with sulfur-containing impurities that impart a strong odor and color.[4] These impurities can interfere with the reaction, leading to side products and lower yields. Purification of the starting material is a crucial first step.

  • Recommended Purification: Distillation under reduced pressure is typically sufficient to obtain a clear, colorless liquid. Ensure all glassware is dry, as 2-methoxythiophene can be sensitive to moisture.

Troubleshooting Guide: Low Reaction Yields

Low or inconsistent yields are the most frequently reported issues in this synthesis. The following guide provides a systematic approach to identifying and resolving the root causes.

Problem Area 1: Issues with the Chlorosulfonation Step

Q: My initial chlorosulfonation reaction is inefficient, resulting in a low yield of the sulfonyl chloride intermediate. What went wrong?

This step is highly sensitive to reaction conditions. Several factors could be at play:

  • Reaction Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically -10 °C to 0 °C) during the addition of 2-methoxythiophene to chlorosulfonic acid is critical.[5] Loss of temperature control can lead to charring, decomposition of the starting material, and the formation of undesired sulfone byproducts.[6]

  • Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to incomplete conversion. However, a very large excess can increase the risk of side reactions. A molar ratio of approximately 3-5 equivalents of chlorosulfonic acid to 1 equivalent of 2-methoxythiophene is a common starting point.

  • Order of Addition: Always add the 2-methoxythiophene slowly and dropwise to the cooled chlorosulfonic acid.[6] Reversing the addition order can cause a rapid, uncontrolled exotherm, leading to decomposition.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and significantly lower the yield of the desired sulfonyl chloride. Ensure all equipment is oven-dried before use.[6]

Problem Area 2: Product Loss During Workup and Amination

Q: I seem to lose most of my product during the aqueous workup and subsequent amination step. How can I prevent this?

The 2-methoxythiophene-3-sulfonyl chloride intermediate is highly susceptible to hydrolysis.[6] Exposure to water, especially at elevated temperatures or for prolonged periods, will convert it to the corresponding sulfonic acid, which will not react to form the sulfonamide.

  • Minimize Hydrolysis: The workup must be performed quickly and at low temperatures. The reaction mixture should be quenched by carefully pouring it onto crushed ice.[6] The sulfonyl chloride, which often separates as an oil or solid, should be extracted into a non-polar organic solvent (e.g., dichloromethane or diethyl ether) immediately.

  • Amination Conditions: The amination step should also be performed at low temperatures (0 °C to room temperature). Add the solution of the crude sulfonyl chloride in an organic solvent to a cooled, stirred solution of concentrated ammonium hydroxide. Rapid stirring is essential to ensure efficient mixing at the interface of the two phases.

The following diagram illustrates a decision-making workflow for troubleshooting low yields.

G start Low Yield Observed check_sm Verify Purity of 2-Methoxythiophene (NMR/GC) start->check_sm sm_impure Purify by Vacuum Distillation check_sm->sm_impure No (<98%) check_conditions Review Chlorosulfonation Conditions check_sm->check_conditions Yes (>98%) sm_impure->check_sm After Purification temp_issue Was Temp < 0°C during addition? check_conditions->temp_issue temp_high Result: Decomposition/ Side Reactions. Action: Improve Cooling temp_issue->temp_high No workup_issue Review Workup Procedure temp_issue->workup_issue Yes final_product Yield Improved temp_high->final_product hydrolysis Was quench fast & cold? Was extraction immediate? workup_issue->hydrolysis hydrolysis_yes Result: Hydrolysis of Sulfonyl Chloride. Action: Faster, Colder Workup hydrolysis->hydrolysis_yes No hydrolysis->final_product Yes hydrolysis_yes->final_product

Caption: Troubleshooting workflow for low yields.

Problem Area 3: Impurity Profile and Purification

Q: My final product is an impure oil that is difficult to crystallize. What are the likely impurities and how can I purify my product?

The primary impurity is often the undesired 2-methoxythiophene-5-sulfonamide isomer. Other possibilities include unreacted starting material or the hydrolyzed sulfonic acid.

Impurity TypeOriginRecommended Purification Method
Isomeric Byproduct Non-selective sulfonationFlash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective.[7]
Unreacted Starting Material Incomplete reactionCan often be removed during column chromatography as it is much less polar than the sulfonamide product.
Sulfonic Acid Hydrolysis of sulfonyl chlorideCan be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) prior to drying and concentration.

For final purification, recrystallization is often successful after chromatography.[5] Experiment with various solvent systems, such as ethanol/water, ethyl acetate/hexane, or dichloromethane.

Experimental Protocol: Optimized Synthesis

This protocol incorporates best practices to maximize yield and purity.

Step 1: Synthesis of 2-Methoxythiophene-3-sulfonyl Chloride (Crude)

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq.) and cool the flask to -10 °C in an acetone/dry ice bath.

  • Addition: Add purified 2-methoxythiophene (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: The sulfonyl chloride may separate as an oil. Immediately extract the mixture with cold dichloromethane (3 x volume of aqueous).

  • Washing: Combine the organic layers and wash quickly with cold brine (1 x volume). Do not use a bicarbonate wash at this stage.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Do not concentrate the solution , as the sulfonyl chloride can be unstable.

Step 2: Synthesis of 2-Methoxythiophene-3-sulfonamide

  • Setup: In a separate flask, cool an excess of concentrated ammonium hydroxide (approx. 10 eq.) to 0 °C in an ice bath.

  • Addition: Add the cold dichloromethane solution of the crude sulfonyl chloride dropwise to the vigorously stirred ammonium hydroxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Isolation: Separate the organic layer. Extract the aqueous layer with fresh dichloromethane (2 x volume).

  • Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography (e.g., 30-50% ethyl acetate in hexane) followed by recrystallization from an appropriate solvent system.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification a Cool ClSO3H to -10°C b Add 2-MeO-Thiophene (<-5°C) a->b c Stir at 0°C (1 hr) b->c d Quench on Ice c->d e Extract with DCM d->e g Add crude DCM solution to NH4OH e->g Crude Sulfonyl Chloride Solution f Cool NH4OH to 0°C f->g h Stir and warm to RT (2-3 hrs) g->h i Separate Layers & Extract h->i j Dry & Concentrate i->j k Column Chromatography j->k Crude Sulfonamide l Recrystallization k->l m Final Product l->m

Caption: Overall synthesis and purification workflow.

References
  • PubChem. 2-methoxythiophene-3-sulfonyl chloride (C5H5ClO3S2). National Center for Biotechnology Information. [Link]

  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.
  • Wikipedia. Thiophene. Wikimedia Foundation. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • Supporting Information for a scientific publication. Synthesis of sulfonyl chloride substrate precursors. (Note: While the specific publication is not cited, this document provides representative procedures for sulfonyl chloride synthesis). [Link]

  • Garg, N., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. PNAS. [Link]

  • Saeed, A., et al. (2018). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

  • Shepard, K. L., & Graham, S. L. (1986). Substituted thiophene-2-sulfonamides and their preparation. European Patent No. EP0182691A1.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.[Link]

  • PrepChem. Synthesis of 2-Hydroxymethylthiophene-3-sulfonamide.[Link]

  • Nath, P., & Kumar, A. (2014). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. International Journal of Chemical and Physical Sciences. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxythiophene-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methoxythiophene-3-sulfonamide exhibiting poor water solubility?

A1: The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." 2-Methoxythiophene-3-sulfonamide has a mixed character. The methoxy (-OCH₃) and thiophene ring components are largely nonpolar and hydrophobic, which hinders interaction with polar water molecules. Conversely, the sulfonamide (-SO₂NH₂) group provides a site for hydrogen bonding. However, in the crystalline state, strong intermolecular forces, including hydrogen bonds between the sulfonamide groups of adjacent molecules, can make it energetically unfavorable for water to solvate individual molecules. Overcoming this lattice energy is a key challenge. More than 40% of new chemical entities are poorly soluble in water, making this a common hurdle in pharmaceutical development.[1][2]

Q2: What is the first step I should take to improve the solubility of my compound?

A2: Before exploring complex formulation strategies, the most straightforward initial approach is to assess the impact of pH on solubility. The sulfonamide group (-SO₂NH₂) is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. By increasing the pH of the aqueous medium above the compound's pKa, you can deprotonate the sulfonamide, forming a more soluble anionic salt. This method is simple, fast to produce, and requires a small amount of the compound to test.[3]

Q3: Are there any potential risks to simply adjusting the pH?

A3: Yes, while pH adjustment is a powerful tool, it's crucial to consider the chemical stability of your compound. Thiophene rings can be susceptible to degradation under strongly acidic or basic conditions. Therefore, it is essential to conduct stability studies on your pH-adjusted solution over time. Additionally, for in vivo applications, the physiological pH of the target environment (e.g., stomach, intestine, blood) will ultimately influence the compound's ionization state and solubility.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed troubleshooting workflows for common solubility problems. Each guide explains the mechanism, offers a step-by-step protocol, and discusses the expected outcomes and limitations.

Guide 1: Systematic pH Adjustment and Salt Formation

This is the most common and effective method for increasing the solubility of acidic and basic drugs.[4] By converting the neutral molecule into a salt, you introduce ionic character, which is significantly more favorable for solvation in water.

Causality Behind the Method

The sulfonamide group in 2-Methoxythiophene-3-sulfonamide possesses an acidic proton. According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa of this proton, the equilibrium will shift towards the deprotonated (anionic) form of the molecule. This negatively charged species can form a salt with a suitable cation (e.g., Na⁺, K⁺), leading to a dramatic increase in aqueous solubility due to strong ion-dipole interactions with water.

Experimental Workflow Diagram

ph_adjustment_workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Analysis & Stability A Prepare a suspension of 2-Methoxythiophene-3-sulfonamide in deionized water (e.g., 10 mg/mL). B Add small aliquots of a base (e.g., 0.1 M NaOH) stepwise. A->B Begin Titration C Measure pH after each addition. B->C Equilibrate D Visually inspect for dissolution. (Suspension clears) C->D Observe D->B If not dissolved E Determine pH at which complete dissolution occurs. D->E If dissolved F Prepare a bulk solution at the target pH using a suitable buffer. E->F Scale-up G Assess solution stability over time (e.g., HPLC analysis at T=0, 24, 48h). F->G Validate

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol
  • Preparation of Suspension: Accurately weigh 10 mg of 2-Methoxythiophene-3-sulfonamide and suspend it in 1 mL of deionized water in a small glass vial with a magnetic stir bar.

  • Titration: While stirring, begin adding a low-concentration base (e.g., 0.1 M NaOH or KOH) in small, precise volumes (e.g., 2-5 µL).

  • pH Measurement: After each addition, allow the suspension to equilibrate for 1-2 minutes, then measure the pH using a calibrated pH meter.

  • Observation: Continue the titration until the suspension completely clarifies, indicating full dissolution of the compound. Record the final pH.

  • Buffer Preparation: To maintain this pH, prepare a biologically compatible buffer (e.g., phosphate or borate buffer) at the target pH determined in the previous step.

  • Confirmation: Prepare a fresh solution of the compound directly in the selected buffer to confirm solubility and stability.

  • Stability Assessment: Store the buffered solution under desired conditions (e.g., 4°C, room temperature) and analyze for compound degradation at various time points using a suitable analytical method like HPLC.

Guide 2: Utilizing Co-solvents to Enhance Solubility

When pH modification is insufficient or undesirable, co-solvency is a widely used technique, especially for liquid formulations.[3] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for solvating nonpolar molecules.

Causality Behind the Method

Co-solvents work by reducing the polarity of water and disrupting water's hydrogen-bonding network. This lowers the energy required to create a cavity in the solvent for the solute molecule. The hydrophobic thiophene and methoxy parts of your compound can interact more favorably with the nonpolar regions of the co-solvent, effectively bridging the polarity gap between the solute and water.

Commonly Used Co-solvents

The selection of a co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo administration). Below is a table of common co-solvents and their typical concentration ranges.

Co-solventTypical Concentration Range (v/v)Key Considerations
Ethanol 5 - 40%Generally well-tolerated; can cause precipitation on dilution.
Propylene Glycol (PG) 10 - 60%Good solubilizing power; can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; suitable for a wide range of compounds.
Dimethyl Sulfoxide (DMSO) < 1% (for cell-based assays)Excellent solubilizer; can be toxic to cells at higher concentrations.
N-Methyl-2-pyrrolidone (NMP) 1 - 10%Strong solubilizer; potential toxicity concerns.
Experimental Workflow Diagram

cosolvent_workflow A Select a panel of biocompatible co-solvents (e.g., Ethanol, PG, PEG 400, DMSO). B Prepare stock solutions of the compound in 100% of each co-solvent. A->B C Prepare a series of aqueous dilutions (e.g., 50%, 25%, 10%, 5%, 1% co-solvent). B->C D Equilibrate solutions (e.g., 24h at RT) and observe for precipitation. C->D E Determine the minimum co-solvent concentration that maintains solubility. D->E F Validate: Perform a kinetic solubility assay to check for precipitation over time upon dilution into the final aqueous medium. E->F

Caption: Systematic workflow for co-solvent screening.

Step-by-Step Protocol
  • Primary Stock Preparation: Dissolve a high concentration of 2-Methoxythiophene-3-sulfonamide in 100% of each selected co-solvent (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series for each co-solvent stock in your target aqueous buffer (e.g., PBS). For example, prepare solutions containing 20%, 10%, 5%, 2%, and 1% of the co-solvent.

  • Equilibration and Observation: Vortex each solution thoroughly and allow it to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours. Visually inspect for any signs of precipitation or cloudiness.

  • Quantification (Optional): To get a precise measurement, centrifuge the equilibrated samples and measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.

  • Selection: Identify the co-solvent and the minimum concentration required to achieve your target solubility. Always use the lowest effective concentration to minimize potential toxicity or off-target effects.

Guide 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are not sufficient, more advanced formulation techniques can be employed. These methods often involve creating a more complex delivery system for the drug.

1. Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively hiding the hydrophobic parts of the drug from the aqueous environment.[5][6]

  • Mechanism: The hydrophobic thiophene ring of your compound can fit into the nonpolar cavity of a cyclodextrin (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD), forming a stable, water-soluble inclusion complex.

  • Protocol Outline:

    • Select a suitable cyclodextrin (HP-β-CD is a common starting point).

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the 2-Methoxythiophene-3-sulfonamide to the cyclodextrin solution and stir or sonicate until dissolved.

    • The formation of the complex can be confirmed by techniques like NMR or by demonstrating increased solubility. A common method is the kneading technique, where the drug and cyclodextrin are mixed with a small amount of water to form a paste, which is then dried and reconstituted.[5]

2. Surfactant-Mediated Solubilization (Micelles)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism: The hydrophobic portion of 2-Methoxythiophene-3-sulfonamide can partition into the hydrophobic core of the micelles, while the hydrophilic shell keeps the entire structure dispersed in water.[7]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Poloxamer 188 are nonionic surfactants commonly used in pharmaceutical formulations due to their low toxicity.[7]

  • Protocol Outline:

    • Prepare a series of aqueous solutions of a selected surfactant at concentrations both below and above its CMC.

    • Add an excess of your compound to each solution.

    • Stir the mixtures until equilibrium is reached (e.g., 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved drug.

    • Quantify the drug concentration in the supernatant to determine the solubility enhancement as a function of surfactant concentration.

3. Solid Dispersions

This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. The concept was first introduced in the 1960s for sulfonamide drugs.[1][3] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug in a high-energy, amorphous, and more soluble state.[3]

  • Mechanism: By preventing the drug from crystallizing into its high-lattice-energy form, solid dispersions enhance the dissolution rate. The drug is essentially "pre-dissolved" in a solid carrier.

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

  • Protocol Outline (Solvent Evaporation Method):

    • Dissolve both the 2-Methoxythiophene-3-sulfonamide and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid film or powder is the solid dispersion.

    • Assess the dissolution rate of this solid dispersion in an aqueous buffer compared to the crystalline drug alone.

Decision-Making Flowchart for Advanced Strategies

advanced_strategy_decision A Are pH adjustment and co-solvents sufficient for the required concentration? B Proceed with the optimized simple formulation. A->B Yes C Is the final product a liquid formulation? A->C No D Consider Cyclodextrin Inclusion Complexation. C->D Yes E Consider Surfactant-Mediated Micellar Solubilization. C->E Yes F Is the final product a solid dosage form? C->F No H Re-evaluate compound or consider prodrug approach if all else fails. D->H If fails E->H If fails G Consider Solid Dispersions. F->G Yes G->H If fails

Caption: Decision tree for selecting an advanced solubility strategy.

References
  • Jadhav, P., et al. (n.d.). Strategies in poorly soluble drug delivery systems.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Lamichhane, S., et al. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2357. Available at: [Link]

  • Patel, J. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Kumar, L., & Kumar, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 10(4).
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxythiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

Sources

Technical Support Center: Thiophene Sulfonation Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Paradox of Reactivity: Thiophene is a


-excessive heterocycle, exhibiting nucleophilicity roughly 

to

times greater than benzene. While this facilitates rapid electrophilic aromatic substitution (

), it simultaneously lowers the activation energy for deleterious side reactions.

The Primary Failure Modes:

  • Oligomerization ("Black Tar"): Acid-catalyzed cationic polymerization initiated by protonation at the C2 position.

  • Sulfone Formation: Friedel-Crafts sulfonylation where the newly formed sulfonic acid (or its anhydride) reacts with unreacted thiophene.

  • Disulfonation: Over-reaction leading to 2,4- or 2,5-disulfonic acids.

This guide provides mechanistic insights and validated protocols to decouple productive sulfonation from these parasitic pathways.

Troubleshooting Guide (Q&A Format)

Module A: The "Black Tar" Phenomenon (Polymerization)

User Question: “I used standard sulfuric acid at room temperature, but my reaction mixture turned into a viscous black tar within minutes. What happened?”

Scientist’s Analysis: You have encountered acid-catalyzed oligomerization . Unlike benzene, thiophene is unstable in strong protic acids without a stabilizing counter-reaction.

  • Mechanism: Protons (

    
    ) attack the C2 position of thiophene, generating a carbocation. This cation acts as a potent electrophile, attacking a neutral thiophene molecule. This chain reaction propagates rapidly, forming conjugated oligomers (polythiophenes) that appear as black tar.
    

Corrective Actions:

  • Switch Reagents: Move away from simple protic acids (

    
    ). Use Chlorosulfonic acid (
    
    
    
    )
    or Sulfur Trioxide-Pyridine complexes (
    
    
    )
    . The latter is non-protic and eliminates the initiation step for polymerization.
  • Temperature Control: If using

    
    , maintain the temperature strictly between -15°C and 0°C .
    
  • Dilution: Use a chlorinated solvent (DCM or Chloroform) to act as a heat sink and dilute the local concentration of thiophene.

Module B: Sulfone Contamination

User Question: “I isolated my product, but NMR shows a significant impurity of di(2-thienyl)sulfone. How do I prevent this?”

Scientist’s Analysis: Sulfone formation is a bimolecular side reaction. It occurs when the active sulfonating species attacks the product (sulfonic acid) instead of the reagents, or more commonly, when the intermediate sulfonyl cation attacks a neutral thiophene ring.

The "Inverse Addition" Rule:

  • Incorrect: Adding Acid to Thiophene. (High local concentration of Thiophene + Active Acid

    
     Sulfone).
    
  • Correct: Adding Thiophene to Acid . By adding the substrate slowly into a large excess of the sulfonating agent, the concentration of free thiophene is kept theoretically near zero. It is sulfonated immediately upon entry, leaving no neutral thiophene available to react with the sulfonyl species to form sulfones.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired sulfonation and the parasitic polymerization/sulfonylation pathways.

ThiophenePathways Thiophene Thiophene (Substrate) SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex + Reagent (Fast) Cation C2-Protonated Cation Thiophene->Cation + H+ (Strong Acid) Reagent Sulfonating Agent (ClSO3H / SO3) Product 2-Thiophenesulfonic Acid (Target) SigmaComplex->Product - H+ Sulfone Di(2-thienyl)sulfone (Impurity) Product->Sulfone + Thiophene (Friedel-Crafts) Polymer Polythiophene (Black Tar) Cation->Polymer + Thiophene (Chain Growth)

Caption: Kinetic competition between Productive Sulfonation (Green path) and Parasitic Polymerization/Sulfone formation (Red paths).

Validated Experimental Protocols

Protocol A: The Chlorosulfonic Acid Method (High Yield)

Best for: Scale-up, robust substrates, cost-efficiency.

Reagents:

  • Thiophene (1.0 eq)

  • Chlorosulfonic acid (2.5 - 3.0 eq)[1]

  • Dichloromethane (DCM) (Solvent, optional but recommended)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Acid Charge: Charge Chlorosulfonic acid into the flask. Cool to -15°C using an ice/salt or ethylene glycol bath.

  • Controlled Addition (Critical): Add Thiophene (diluted 1:1 in DCM if desired) dropwise to the acid.

    • Rate: Maintain internal temperature below -5°C.

    • Observation: Evolution of HCl gas indicates reaction progress.

  • Quench: Pour the reaction mixture slowly onto crushed ice. (Caution: Exothermic).

  • Isolation:

    • Separate the organic layer (if DCM used).

    • The sulfonic acid is water-soluble. To isolate, neutralize the aqueous phase with

      
       (to remove sulfate as insoluble 
      
      
      
      ) or extract as a salt.
Protocol B: The Pyridine-SO3 Complex Method (High Specificity)

Best for: Acid-sensitive substrates, preventing polymerization.

Reagents:

  • Thiophene (1.0 eq)

  • Pyridine-Sulfur Trioxide Complex (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Pyridine (Solvent)

Step-by-Step Workflow:

  • Setup: Standard reflux setup under inert atmosphere (

    
    ).
    
  • Mixing: Dissolve Thiophene and the Pyridine-

    
     complex in the solvent.
    
  • Reaction: Heat to 80°C - 100°C for 4-8 hours.

    • Note: Unlike furan (which reacts at RT), thiophene requires thermal activation with this milder reagent.

  • Workup: Cool to room temperature. The product exists as the pyridinium sulfonate salt.

  • Conversion: Treat with alkali (NaOH) to liberate pyridine and form the sodium sulfonate salt.

Comparative Data: Reagent Selection

FeatureChlorosulfonic Acid (

)
Sulfuric Acid (

)
Pyridine-

Complex
Active Species

/



(Complexed)
Acidity (

)
Very High (Superacidic)HighNeutral/Mild
Polymerization Risk Moderate (Control Temp)High (Avoid)Low (Best Choice)
Atom Economy Good (HCl byproduct)Poor (Water byproduct stops reaction)Excellent
Yield 85-95%40-60%70-85%
Primary Use Industrial / Scale-upHistorical / CleaningLab Scale / Sensitive

Workflow Logic Diagram

ProtocolSelection Start Start: Thiophene Sulfonation Q1 Is the substrate acid-sensitive? Start->Q1 PathA Use Pyridine-SO3 Complex (Protocol B) Q1->PathA Yes (Avoid Polymerization) PathB Use Chlorosulfonic Acid (Protocol A) Q1->PathB No (Maximize Yield) StepA1 Heat to 80-100°C (Thermal Activation needed) PathA->StepA1 StepB1 Cool to -15°C (Kinetic Control) PathB->StepB1 End Isolate Sulfonate Salt StepA1->End StepB2 CRITICAL: Add Thiophene TO Acid (Prevent Sulfone formation) StepB1->StepB2 StepB2->End

Caption: Decision matrix for selecting the appropriate sulfonation protocol based on substrate sensitivity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Chlorosulfonic acid sulfonation).

  • Sartori, G., et al. "Friedel-Crafts Acylation and Sulfonation." Science of Synthesis, 2002. (Mechanistic details on sulfone byproducts).
  • Smith, K., et al. "Sulfonation of Aromatic Compounds." U.S. Patent 3,789,067, "Method of inhibiting sulfone formation in sulfonations."

  • Jouenne, S., et al. "Synthesis and properties of polythiophene." Journal of Organic Chemistry.
  • PrepChem. "Preparation of 2-thiophenesulfonic acid." (Specific procedural details for chlorosulfonic acid addition).

Sources

Optimizing temperature conditions for 2-Methoxythiophene-3-sulfonamide stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide by the BenchChem Application Science Team

Technical Support Center: 2-Methoxythiophene-3-sulfonamide

Welcome to the technical support guide for 2-Methoxythiophene-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting assistance for maintaining the stability and integrity of this compound, with a specific focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Methoxythiophene-3-sulfonamide at elevated temperatures?

The degradation of 2-Methoxythiophene-3-sulfonamide is primarily driven by the thermal acceleration of hydrolysis at the sulfonamide bond (-SO₂-NH₂). Sulfonamides, while generally stable, are susceptible to cleavage under harsh conditions.[1][2] Elevated temperatures provide the necessary activation energy for this reaction, even under nominally neutral pH conditions. A secondary concern is the potential for oxidation or other reactions involving the electron-rich 2-methoxythiophene ring, which can also be accelerated by heat.[3][4]

Q2: What are the ideal long-term storage conditions for solid 2-Methoxythiophene-3-sulfonamide?

For optimal long-term stability, solid 2-Methoxythiophene-3-sulfonamide should be stored in a tightly sealed container at 2-8°C , protected from light and moisture. The low temperature minimizes the kinetic energy of the molecules, drastically reducing the rate of any potential degradation reactions. Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent long-term oxidative degradation.

Q3: I need to prepare a stock solution. What are the recommended storage conditions and for how long is it stable?

Stock solutions are significantly more susceptible to degradation than the solid compound due to increased molecular mobility and the presence of a solvent that can participate in hydrolysis.

SolventRecommended Storage Temp.Max. Recommended DurationNotes
DMSO-20°C or -80°C1-2 weeksMinimize freeze-thaw cycles. Use anhydrous grade DMSO.
Ethanol-20°C or -80°C< 1 weekProne to solvolysis over time. Use anhydrous grade.
Aqueous Buffers2-8°C< 24 hoursHighly susceptible to hydrolysis. Prepare fresh before each use.[1]

Q4: Can I briefly leave the solid compound at room temperature on the lab bench?

While short-term exposure (a few hours) to ambient room temperature (20-25°C) for weighing and handling is generally acceptable, it should be minimized. Prolonged exposure can lead to the slow accumulation of degradants, especially in humid environments. Always return the compound to its recommended cold storage conditions promptly after use.

Troubleshooting Guide

Issue 1: My analytical results (HPLC, NMR) show a new, more polar impurity after storing my stock solution for a week at -20°C.

  • Possible Cause: This is a classic sign of hydrolysis of the sulfonamide group. The primary degradation product would likely be 2-methoxythiophene-3-sulfonic acid, which is significantly more polar. Even at -20°C, residual moisture in the solvent (especially DMSO) can lead to slow hydrolysis over time.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating method like HPLC-UV to quantify the impurity peak relative to the parent compound.[5]

    • Use Anhydrous Solvent: Always use fresh, anhydrous grade solvents for preparing stock solutions.

    • Reduce Storage Time: For critical experiments, prepare stock solutions fresh and use them within 48 hours, even when stored at -80°C.

    • Aliquot Solutions: To avoid repeated freeze-thaw cycles which can introduce moisture, aliquot the stock solution into single-use volumes immediately after preparation.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_products Degradation Products compound 2-Methoxythiophene-3-sulfonamide product1 2-Methoxythiophene-3-sulfonic acid compound->product1 Hydrolysis product2 Ammonia (NH₃) compound->product2 Hydrolysis h2o H₂O (Water/Moisture) h2o->compound heat Δ (Heat) heat->compound

Caption: Primary hydrolytic degradation pathway of 2-Methoxythiophene-3-sulfonamide.

Issue 2: The color of my solid compound has changed from off-white to a yellowish or brownish tint after storage.

  • Possible Cause: Color change often indicates oxidative degradation or the formation of minor, highly conjugated impurities. The electron-rich thiophene ring, activated by the methoxy group, can be susceptible to slow oxidation, especially if not stored under an inert atmosphere or if exposed to light.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the compound's purity via HPLC or LC-MS to identify and quantify any new impurities.

    • Improve Storage Atmosphere: If not already doing so, store the solid compound under an inert gas like argon or nitrogen. This displaces oxygen and prevents oxidation.

    • Protect from Light: Use amber vials or store the container in a dark location to prevent photochemical degradation. While thermal stability is the primary focus, light can be a contributing factor.

Experimental Protocol: Accelerated Thermal Stability Assessment

This protocol provides a framework for evaluating the stability of 2-Methoxythiophene-3-sulfonamide under thermal stress.

Objective: To determine the degradation rate of the compound at various temperatures.

Materials:

  • 2-Methoxythiophene-3-sulfonamide

  • Anhydrous DMSO

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate buffer component)

  • Calibrated temperature-controlled chambers or ovens

  • HPLC system with UV or PDA detector

  • Analytical balance and volumetric flasks

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of 2-Methoxythiophene-3-sulfonamide in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation & Incubation:

    • Aliquot the stock solution into several HPLC vials.

    • Prepare a "Time Zero" (T₀) sample by immediately diluting an aliquot to the working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Place the remaining sealed vials into temperature chambers set at:

      • Control: 4°C

      • Ambient: 25°C

      • Stressed: 40°C

      • Highly Stressed: 60°C

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 6, 24, 48, and 72 hours), remove one vial from each temperature chamber.

    • Allow the vial to return to room temperature.

    • Dilute an aliquot to the working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Immediately analyze by HPLC.

  • HPLC Analysis (Example Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm (or λmax of the compound)

    • Column Temp: 30°C

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • % Remaining = (Peak Area_t=x / Peak Area_t=0) * 100

    • Plot the % remaining versus time for each temperature to visualize the degradation kinetics.

The workflow for this stability study is outlined below.

workflow cluster_incubation Incubate Vials at Different Temperatures start Start: Prepare 1 mg/mL Stock in Anhydrous DMSO aliquot Aliquot Stock into HPLC Vials start->aliquot t0 Prepare & Analyze 'Time Zero' (T₀) Sample aliquot->t0 temp_4c 4°C (Control) aliquot->temp_4c temp_25c 25°C (Ambient) aliquot->temp_25c temp_40c 40°C (Stress) aliquot->temp_40c temp_60c 60°C (High Stress) aliquot->temp_60c analysis At Each Time Point (6, 24, 48h): 1. Remove Vial 2. Dilute to 50 µg/mL 3. Analyze via HPLC temp_4c->analysis temp_25c->analysis temp_40c->analysis temp_60c->analysis data Calculate % Parent Compound Remaining vs. T₀ analysis->data end End: Determine Degradation Profile data->end

Sources

Addressing degradation of 2-Methoxythiophene-3-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxythiophene-3-sulfonamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of handling this compound and have compiled this guide based on both established scientific principles and practical laboratory experience. Our goal is to help you anticipate and address potential challenges, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and observations researchers have when working with 2-Methoxythiophene-3-sulfonamide in solution.

1. Q: My solution of 2-Methoxythiophene-3-sulfonamide has developed a yellow tint. Is this a sign of degradation?

A: Yes, a color change, particularly the appearance of a yellow tint, is often an initial indicator of degradation. While slight coloration might not significantly impact all experimental outcomes, it suggests that the compound is no longer in its purest form. This is often due to oxidative or photodegradative pathways. We recommend preparing fresh solutions and taking preventative measures to minimize exposure to light and oxygen.

2. Q: I'm observing a gradual loss of activity of my compound in my bioassays over a few days, even when stored at 4°C. What could be the cause?

A: This is a classic sign of solution-state instability. While refrigeration slows down many degradation processes, it doesn't stop them entirely. Hydrolysis, particularly in aqueous buffers, is a likely culprit. The stability of sulfonamides can be pH-dependent, with increased degradation rates at both acidic and basic extremes.[1] For multi-day experiments, it is advisable to prepare fresh solutions daily or to conduct a preliminary stability study to determine the acceptable timeframe for solution use under your specific experimental conditions.

3. Q: What are the primary factors that can cause the degradation of 2-Methoxythiophene-3-sulfonamide in solution?

A: The main environmental factors to consider are pH, light, temperature, and oxygen . Thiophene rings can be susceptible to photo-oxidation, and the sulfonamide group can undergo hydrolysis.[2][3][4][5][6] The methoxy group on the thiophene ring can also influence the electron density and reactivity of the molecule.

4. Q: What is the best way to prepare and store stock solutions of this compound?

A: For maximum stability, prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.[7] Store these aliquots at -20°C or, for long-term storage, at -80°C, and protect them from light by using amber vials or by wrapping them in aluminum foil.[7][8]

II. Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a more detailed, systematic approach to identifying the cause of degradation and implementing corrective actions.

Issue 1: Rapid Loss of Potency or Inconsistent Results

If you are experiencing a significant drop in the compound's expected activity or high variability in your experimental data, it is crucial to investigate potential degradation.

Inconsistent results are often a direct consequence of the compound degrading at a variable rate between experiments or even during a single experiment. The key is to identify the primary stress factor responsible. Forced degradation studies are a systematic way to pinpoint the vulnerability of a drug substance.[9][10][11][12]

Caption: Workflow for troubleshooting inconsistent experimental results.

This protocol is designed to intentionally stress the 2-Methoxythiophene-3-sulfonamide solution to identify its primary degradation pathways.[13]

Materials:

  • 2-Methoxythiophene-3-sulfonamide

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile (ACN) or methanol

  • A suitable HPLC system with a UV detector or an LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 2-Methoxythiophene-3-sulfonamide in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions: In separate, clearly labeled amber vials, prepare the following solutions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a vial of the stock solution (in a clear vial) to a photostability chamber or a UV lamp.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). It is advisable to take time points to observe the rate of degradation.

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method. This method should be able to separate the parent compound from its degradation products.[14][15]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks signifies the formation of degradation products.

    • The condition that shows the most significant degradation is the primary stress factor.

Issue 2: Visible Particulate Formation in Solution

The appearance of solid material in your solution is a clear indication of a chemical change, often leading to precipitation.

Particulate formation can result from several processes:

  • Degradation to an Insoluble Product: The degradation products may have lower solubility in the solvent system than the parent compound.

  • Polymorphic Conversion: Changes in the solid-state form of the compound.

  • Exceeding Solubility Limits: This can happen if the solvent evaporates or if the temperature of the solution changes.

  • Verify Solubility: Ensure that the initial concentration of your solution is below the known solubility limit of 2-Methoxythiophene-3-sulfonamide in the chosen solvent.

  • Microscopic Examination: Examine the precipitate under a microscope to get an initial idea of its morphology (e.g., crystalline or amorphous).

  • Filtration and Analysis:

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the filtrate by HPLC or LC-MS to determine the concentration of the remaining soluble compound. A significant decrease from the expected concentration confirms precipitation.

    • If possible, collect and analyze the solid precipitate by techniques such as FT-IR or NMR to identify its chemical structure.

  • Solvent System Optimization: If degradation is confirmed, consider using a co-solvent system to improve the solubility of both the parent compound and its potential degradants.

III. Mitigation Strategies and Best Practices

Based on the potential degradation pathways, here are some actionable steps to maintain the stability of your 2-Methoxythiophene-3-sulfonamide solutions.

Summary of Recommended Storage and Handling Conditions
ConditionRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions.Minimizes hydrolytic degradation.
Temperature -20°C for short-term storage; -80°C for long-term storage.[7]Reduces the rate of all chemical degradation pathways.
Light Store in amber vials or protect from light with aluminum foil.[8]Prevents photodegradation of the thiophene ring.[3][4][5][6]
Atmosphere Purge vials with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidative degradation.
Working Solutions Prepare fresh from stock solutions immediately before use.Ensures the highest purity and concentration accuracy for experiments.
pH of Aqueous Buffers If possible, maintain the pH close to neutral (6-8). Avoid strongly acidic or basic conditions.[1]Sulfonamides can be susceptible to acid- and base-catalyzed hydrolysis.[16]
Conceptual Diagram of Degradation Pathways

DegradationPathways cluster_stress Stress Factors cluster_degradation Degradation Mechanisms cluster_products Potential Products Compound 2-Methoxythiophene-3-sulfonamide Photooxidation Photo-oxidation of Thiophene Ring Hydrolysis Hydrolysis of Sulfonamide Bond Oxidation Oxidation Light Light (UV/Vis) Light->Photooxidation initiates pH Acid/Base (H₂O) pH->Hydrolysis catalyzes Oxygen Oxygen Oxygen->Oxidation drives Heat Heat Heat->Photooxidation accelerates Heat->Hydrolysis accelerates Heat->Oxidation accelerates RingOpened Ring-Opened Products Photooxidation->RingOpened Hydrolyzed Hydrolyzed Sulfonamide Hydrolysis->Hydrolyzed Oxidized Oxidized Thiophene Oxidation->Oxidized

Sources

Solving regioselectivity issues in methoxythiophene substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific regioselectivity challenges inherent to 3-methoxythiophene and its derivatives.

Topic: Solving Regioselectivity & Stability Issues in 3-Methoxythiophene Substitution Document ID: MTS-REGIO-001 Status: Active[1]

The Mechanistic Core: Understanding the "Electronic Tug-of-War"

Before troubleshooting, you must understand the electronic landscape of your substrate. 3-Methoxythiophene is a "hyper-active" substrate where two directing effects compete and cooperate.

  • The Sulfur Atom (S): Directs electrophiles to

    
    -positions (C2 and C5).[1]
    
  • The Methoxy Group (-OMe): A strong Electron Donating Group (EDG).[1] It directs ortho (C2 and C4) and para (C5) via resonance.[1]

The Resulting Hierarchy:

  • C2 (The "Super-Site"): Activated by both S (

    
    ) and OMe (ortho).[1] This site is kinetically dominant (approx.[1] 1000x faster than C5).[1]
    
  • C5: Activated by S (

    
    ) and OMe (para).[1]
    
  • C4: Activated by OMe (ortho) but deactivated by being

    
     to S.
    
Visualizing the Activation Map

The following diagram illustrates the competing electronic forces and the decision logic for synthetic planning.

Methoxythiophene_Logic Substrate 3-Methoxythiophene C2_Site C2 Position (Super-Activated) Ortho to OMe / Alpha to S Substrate->C2_Site Dominant Kinetic Path C5_Site C5 Position (Moderately Activated) Para to OMe / Alpha to S Substrate->C5_Site Secondary Path C4_Site C4 Position (Deactivated) Beta to S Substrate->C4_Site Difficult Path Goal_C2 Target: C2-Functionalization C2_Site->Goal_C2 Direct EAS / Lithiation Goal_C5 Target: C5-Functionalization C5_Site->Goal_C5 Requires C2-Blocking Goal_C4 Target: C4-Functionalization C4_Site->Goal_C4 Requires C2/C5 Blocking or 'Halogen Dance'

Figure 1: Reactivity hierarchy of 3-methoxythiophene. C2 is the kinetic trap; accessing C5 or C4 requires strategic blocking or rearrangement.

Troubleshooting Electrophilic Aromatic Substitution (EAS)

Issue: "I am getting 2,5-dibromination when I only want the 2-bromo product."

Diagnosis: 3-methoxythiophene is so electron-rich that the first bromine atom (weakly deactivating) does not sufficiently deactivate the ring to prevent a second attack. The Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent at cryogenic temperatures.[1]

Protocol: Controlled Monobromination

  • Solvent: Dissolve 3-methoxythiophene (1.0 eq) in DMF (0.5 M concentration). Acetonitrile is a viable alternative, but DMF often yields higher selectivity.[1]

  • Temperature: Cool the solution to -10°C to 0°C .

  • Addition: Dissolve NBS (0.95 eq - slight deficit is key) in DMF. Add dropwise over 30 minutes.

  • Quench: Pour into ice water/brine immediately upon consumption of starting material (TLC monitoring).

  • Why this works: The low temperature suppresses the activation barrier for the second substitution. The slight deficit of NBS ensures no excess electrophile is present to attack the product.

Issue: "I need to functionalize C5, but the reaction keeps hitting C2."

Diagnosis: You are fighting the kinetic preference. You cannot "force" C5 substitution directly with high yield while C2 is open.[1] The Fix: The "Block-React-Deblock" Strategy.

Protocol: C5-Functionalization via Silyl Blocking

Step Reagent/Condition Purpose
1. Block n-BuLi (1.1 eq), THF, -78°C; then TMS-Cl (1.2 eq). Installs a Trimethylsilyl (TMS) group at C2. This physically and electronically shields the super-active site.
2. React Electrophile (E+) of choice (e.g., NBS, acyl chloride).[1] The reaction is now forced to the C5 position (the next most active site).

| 3. Deblock | TBAF (THF) or K₂CO₃/MeOH (if base stable).[1] | Removes the TMS group, leaving the C5-substituted product. |

Troubleshooting Lithiation & Metallation

Issue: "My yield is low, and I see scrambled halogenated byproducts (The Halogen Dance)."

Diagnosis: If you are trying to lithiate a brominated methoxythiophene (e.g., 2-bromo-3-methoxythiophene), Lithium-Halogen Exchange is competing with Deprotonation , or the "Halogen Dance" (base-catalyzed migration) is occurring.[1]

The Fix: Select the correct base and temperature regime.

Decision Matrix: Base Selection

  • Scenario A: Substrate has NO halogens (e.g., 3-methoxythiophene). [1]

    • Base:n-BuLi (1.1 eq).[1]

    • Temp: 0°C to RT is often acceptable, but -78°C is safer.[1]

    • Result: Exclusive C2-Lithiation (Directed Ortho Metalation - DoM).[1]

  • Scenario B: Substrate HAS halogens (e.g., 2-bromo-3-methoxythiophene). [1]

    • Goal: Deprotonate C5 without losing the Br at C2.

    • Base:LDA (Lithium Diisopropylamide).[1] Do NOT use n-BuLi.

    • Mechanism:[1][2][3][4][5][6] LDA is a bulky, non-nucleophilic base.[1] It will deprotonate C5 (kinetic acidity) rather than attack the Br (exchange).[1]

    • Critical Step: Perform at -78°C . If you warm up, the lithiated species will undergo "Halogen Dance," migrating the Br to C5 to reach the thermodynamically stable 3-bromo-2-lithio species.[1]

Visualizing the Halogen Dance Risk

Halogen_Dance Start 2-Bromo-3-Methoxythiophene LDA_Cold LDA, -78°C (Kinetic Control) Start->LDA_Cold Target_Li 2-Bromo-5-Lithio-3-Methoxythiophene (Desired Intermediate) LDA_Cold->Target_Li Warm_Up Warm to > -40°C (Thermodynamic Equilibration) Target_Li->Warm_Up Danger Zone Dance_Prod 3-Bromo-2-Lithio-Methoxythiophene (Halogen Dance Product) Warm_Up->Dance_Prod

Figure 2: The "Halogen Dance" pathway.[1] Maintaining -78°C is critical to preserve the kinetic 2-bromo-5-lithio species.

Advanced Protocols: C-H Activation (Direct Arylation)[1]

Issue: "Direct Arylation is giving me a mixture of C2 and C5 products."

Diagnosis: Palladium-catalyzed C-H activation (e.g., with aryl bromides) often favors C2, but the selectivity drops as the reaction proceeds or if temperatures are too high.[1]

The Fix: Use "Heck-type" conditions for C2 selectivity, or use the "Blocking Strategy" for C5.

Protocol: Regioselective C2-Arylation

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Ligand-free conditions often work best for C2 selectivity in thiophenes, or use PPh₃.[1]

  • Base: KOAc (2.0 eq)

  • Solvent: DMA or DMF.

  • Temperature: 100°C.

  • Note: If C5 arylation is required, do not attempt to tune the catalyst. Instead, block C2 with a Chloride or Bromide (e.g., 2-bromo-3-methoxythiophene).[1] The Pd will insert into the C-Br bond (Suzuki/Stille) or, if performing direct arylation with a blocking group, the C-H activation will be forced to C5.

Frequently Asked Questions (FAQ)

Q: Can I use the methoxy group to direct lithiation to C4? A: Generally, no . While the methoxy group has an ortho-directing effect, the C2 position is also ortho and is


 to the sulfur. The synergy at C2 overwhelms C4. To hit C4, you usually need to block both  C2 and C5, or start with a 3,4-disubstituted scaffold.[1]

Q: Is the 3-methoxythiophene ring stable to strong acids? A: It is moderately stable, but highly electron-rich rings are prone to polymerization in the presence of strong Bronsted or Lewis acids. Always add the acid to the substrate slowly at low temperatures.

Q: Why does my TMS blocking group fall off during workup? A: The C2-TMS bond in 3-methoxythiophene is acid-sensitive due to the high electron density of the ring (facilitating ipso-substitution).[1] Avoid acidic washes (e.g., HCl).[1] Use saturated NH₄Cl or neutral water for quenching.[1]

References

  • Regioselectivity of 3-Methoxythiophene Substitution

    • Campaigne, E., & Bourgeois, R. C. (1954).[1] 3-Substituted Thiophenes.[1][3][4][7][8][9][10][11][12][13] VII. 3-Methoxythiophene. Journal of the American Chemical Society. Link[1]

  • Lithiation and Directed Ortho Metalation (DoM)

    • Slocum, D. W., & Gierer, P. L. (1976).[1] Metalation of Thiophene and its Derivatives. Journal of Organic Chemistry. Link[1]

  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews.[1] Link

  • Direct Arylation and Blocking Groups

    • Lapointe, D., & Fagnou, K. (2010).[1] Overview of the Mechanistic Rationales for the Carboxylate-Assisted Palladium-Catalyzed Direct Arylation of Heteroarenes. Chemistry Letters. Link[1]

    • Note: Fagnou's work establishes the utility of blocking groups (Cl/Br) to force C5 selectivity in thiophenes.[10]

Sources

Technical Support Center: Recrystallization Protocols for 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 15, 2026 Department: Chemical Process Development & Purification Doc ID: TS-REC-MTS-03[1][2][3]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Methoxythiophene-3-sulfonamide , a functionalized heteroaromatic intermediate often used in pharmaceutical synthesis.

Recrystallizing this compound presents a unique "push-pull" challenge:

  • The Thiophene Ring: Electron-rich and prone to oxidation or polymerization if handled aggressively.

  • The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of strong hydrogen bonding, often leading to high melting points and poor solubility in non-polar solvents.

  • The Methoxy Group (-OCH₃): Adds lipophilicity but also sensitivity to strong acids (risk of demethylation).

This guide provides validated solvent systems, green chemistry alternatives, and troubleshooting for common issues like "oiling out."

Module 1: Solvent Selection Strategy

The "Like Dissolves Like" Paradox

For sulfonamides, a single solvent often fails because the molecule is too soluble in polar solvents (methanol) and insoluble in non-polar ones (hexane). The solution is almost always a binary solvent system (Solvent/Anti-solvent).

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Characteristics
Standard Ethanol (95%)Water1:1 to 1:3Most Common. Good yield, but risk of hydrate formation.
High Purity Ethyl Acetaten-Heptane1:2 to 1:4Best for Impurity Rejection. Excellent for removing non-polar tars.
Green 2-MeTHFIsopropyl AcetateVariableEco-Friendly. High solvency, low toxicity.
Legacy Toluene-SingleRequires high heat; risk of thermal degradation.
Solvent Decision Logic

Use the following workflow to determine the best system for your specific batch purity.

SolventSelection Start Start: Assess Crude Purity CheckColor Is the Crude Dark/Tarry? Start->CheckColor DarkYes Yes: Requires Carbon Treat. CheckColor->DarkYes High Color DarkNo No: Proceed CheckColor->DarkNo Low Color CheckPolarity Main Impurity Type? ImpurityPolar Polar Impurities (Salts/Acids) CheckPolarity->ImpurityPolar Salts Present ImpurityNonPolar Non-Polar Impurities (Regioisomers/Tars) CheckPolarity->ImpurityNonPolar Organics Present DarkYes->CheckPolarity After Filtration DarkNo->CheckPolarity SolventA System A: Ethanol / Water (High Recovery) ImpurityPolar->SolventA SolventB System B: Ethyl Acetate / Heptane (High Purity) ImpurityNonPolar->SolventB SolventC System C: IPA / Water (Balanced) ImpurityNonPolar->SolventC Alternative

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.

Module 2: Detailed Protocols

Protocol A: The "Seeded Cooling" Method (Prevents Oiling Out)

Target Audience: Users experiencing liquid-liquid phase separation.

Theory: Sulfonamides often "oil out" (separate as a liquid) because their melting point in the presence of solvent is depressed below the boiling point of the solvent.[2][4] Seeding ensures the compound enters the crystal lattice rather than an amorphous oil phase.

Step-by-Step:

  • Dissolution:

    • Place 10g of crude 2-Methoxythiophene-3-sulfonamide in a flask.

    • Add Ethyl Acetate (EtOAc) slowly at 60°C.

    • Volume Guide: Use approx. 5-7 mL per gram. Stop when clear.

  • Filtration (Crucial for Thiophenes):

    • If the solution is dark (oxidized thiophene), add 5% w/w Activated Carbon. Stir for 10 mins.

    • Filter hot through a Celite pad to remove carbon and insoluble polymers.

  • The "Cloud Point":

    • Maintain temperature at 50-55°C.

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to clear the solution back up.

  • Seeding:

    • Remove from heat.[4][5] Allow to cool to ~45°C.

    • Add a few crystals of pure product (Seed).

    • Observation: You should see a "cloud" of crystals forming around the seed.

  • Crystallization:

    • Allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Chill in an ice bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter under vacuum. Wash cake with cold 1:3 EtOAc:Heptane.

Module 3: Troubleshooting & FAQs

Issue 1: "Oiling Out"

Symptom: The solution turns milky, then droplets of oil settle at the bottom. No crystals form. Root Cause: The solution is too concentrated, or the temperature dropped too fast, entering the "metastable zone" where liquid-liquid separation is energetically favored over crystallization.

Corrective Action (The Re-Heat Loop):

  • Re-heat the mixture until the oil re-dissolves (add a small amount of "Good Solvent" i.e., Ethanol or EtOAc if needed).

  • Do not cool rapidly.

  • Agitate vigorously (stir bar).

  • Add a seed crystal at a higher temperature than before.

Issue 2: Low Yield

Symptom: Crystals are pure, but recovery is <50%. Root Cause:

  • Too much solvent: The "Good Solvent" is holding the product in solution even at 0°C.

  • Acidity: 2-Methoxythiophene-3-sulfonamide is weakly acidic (sulfonamide proton). If the solvent is basic (e.g., contains amines), it will form a salt and stay dissolved.

Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again for a "second crop."

  • Ensure pH is neutral to slightly acidic (pH 5-6).

Issue 3: Color Retention

Symptom: Crystals are yellow/brown instead of off-white. Root Cause: Oxidation of the thiophene ring or presence of regioisomers. Corrective Action:

  • Use Methanol/Water instead of Ethanol. Methanol is more polar and better at keeping polar colored impurities in the mother liquor.

  • Perform a wash of the crude solid with cold Toluene before recrystallization (removes surface tars).

Module 4: Green Chemistry Alternatives

Modern drug development requires minimizing Class 2 solvents (like DCM or Methanol).

Traditional SolventGreen AlternativeWhy Switch?
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is derived from biomass, separates cleanly from water, and has higher boiling point (80°C) for better solubility curves.
Methanol Ethanol or Isopropanol (IPA) Lower toxicity. IPA/Water (70:30) is an industry standard for sulfonamides.
Hexane Heptane Hexane is neurotoxic. Heptane performs identically as an anti-solvent but is safer.
Green Workflow Visualization

GreenChem Input Crude Sulfonamide Dissolve Dissolve in 2-MeTHF (Hot) Input->Dissolve Precip Add Anti-Solvent: Isopropyl Acetate Dissolve->Precip Slow Addition Cool Cool to 5°C Precip->Cool Output Pure Crystals (>98%) Cool->Output

Figure 2: Recommended Green Chemistry workflow using 2-MeTHF and Isopropyl Acetate.

References

  • BenchChem Technical Support. (2025).[4] Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out and Yield Issues. BenchChem.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36. (Source for Green Solvent substitution logic).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Seeded Cooling" protocols).
  • PubChem. (2025).[6] 2-Methoxythiophene-3-sulfonamide Compound Summary. National Library of Medicine. Link

Sources

Reducing moisture sensitivity during sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis & Moisture Control

Introduction: The Hydrolysis Race

The formation of sulfonamides from sulfonyl chlorides (


) and amines is a race between two competing nucleophiles: your amine and adventitious water. Sulfonyl chlorides are notoriously hygroscopic electrophiles. In the presence of water, they rapidly hydrolyze to sulfonic acids (

), which are unreactive toward amines under standard conditions and act as catalyst poisons by protonating the amine nucleophile.[1]

This guide moves beyond basic "dry your solvents" advice. It provides three distinct strategies ranging from rigorous exclusion of water to chemical systems that tolerate or even utilize aqueous media.

Strategic Decision Framework

Before starting, determine which protocol suits your substrate's stability and your lab's capabilities.[1]

G Start Start: Substrate Assessment Q1 Is the Sulfonyl Chloride commercially available? Start->Q1 Q2 Is the Amine water-soluble/polar? Q1->Q2 Yes MethodC Method C: SuFEx / DABSO (Alternative Electrophiles) Q1->MethodC No (Unstable/Needs Synthesis) Q3 Does the molecule tolerate strong base (pH > 10)? Q2->Q3 Yes (Hydrophilic) MethodA Method A: Anhydrous Protocol (Standard DCM/TEA) Q2->MethodA No (Lipophilic) Q3->MethodA No (Use dry polar solvents) MethodB Method B: Schotten-Baumann (Biphasic THF/Water) Q3->MethodB Yes

Figure 1: Decision tree for selecting the optimal sulfonylation protocol based on reagent properties.

Module 1: The Rigorous Anhydrous Protocol

Best for: Valuable, lipophilic amines and highly reactive sulfonyl chlorides.[1]

The standard error here is assuming "bottle dry" solvents are sufficient. Sulfonyl chlorides often contain trace HCl, which catalyzes their own hydrolysis.[1]

The Protocol
  • Reagent Prep:

    • Sulfonyl Chloride: If the reagent is a solid, dissolve it in minimal anhydrous DCM and dry over activated 4Å molecular sieves for 30 minutes before addition.[1]

    • Amine: Use 1.0 - 1.2 equivalents.

    • Base: Use Pyridine (3.0 equiv) or Triethylamine (TEA) (3.0 equiv). Note: Pyridine is often superior as it acts as both a solvent and a nucleophilic catalyst.

  • Execution:

    • Dissolve Amine and Base in Anhydrous DCM (0.1 M concentration) under

      
       or Ar.
      
    • Cool to 0°C . (Lower temperature reduces the rate of hydrolysis

      
       more significantly than the rate of amination 
      
      
      
      ).
    • Add Sulfonyl Chloride solution dropwise over 10–20 minutes.

    • Allow to warm to RT only after 1 hour.

Troubleshooting Table
SymptomDiagnosisCorrective Action
Low Yield + Sulfonic Acid Hydrolysis competed with amination.Switch Base: Use DMAP (5-10 mol%) as a catalyst. It forms a highly reactive N-sulfonyl pyridinium intermediate that reacts with the amine faster than water attacks the chloride.
Reagent "Caking" HCl salt formation precipitated the amine.Dilution: Increase solvent volume. Switch to CHCl3 (better solubility for salts than DCM).
Purple/Black Color Oxidation of amine (esp.[2] anilines).Degas Solvents: Oxygen + Base can oxidize electron-rich amines. Sparge solvent with Argon for 15 mins.

Module 2: The Biphasic Strategy (Schotten-Baumann)

Best for: Polar amines (amino acids), scale-up, and "wet" amines.[1]

The Logic: This method is counter-intuitive. You deliberately introduce water. By using a biphasic system (Organic/Aqueous), the reaction occurs at the interface .[1] The sulfonyl chloride remains in the organic phase (protected), while the amine (in the aqueous phase) moves to the interface.[1] The inorganic base (


) stays in the water, neutralizing the HCl byproduct immediately without solubilizing the sulfonyl chloride.
The Protocol
  • Solvent System: THF / Water (1:1) or DCM / Water (1:1).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid NaOH (too strong, causes rapid hydrolysis).
  • Execution:

    • Dissolve Amine (1.0 equiv) and

      
       (2.5 equiv) in Water.[1]
      
    • Dissolve Sulfonyl Chloride (1.2 equiv) in THF or DCM.[1]

    • Add the organic phase to the aqueous phase rapidly with vigorous stirring .

    • Tip: The reaction is often complete within 15–30 minutes.

Why this works: The rate of interfacial transfer and reaction with the amine is often orders of magnitude faster than the rate of hydrolysis in the bulk aqueous phase, provided the pH is kept < 11.

Module 3: Advanced Alternatives (SuFEx & DABSO)

Best for: Extremely sensitive substrates or when the sulfonyl chloride is unstable/unavailable.

If moisture sensitivity is a persistent failure mode, change the electrophile.

A. SuFEx (Sulfur(VI) Fluoride Exchange)

Sulfonyl fluorides (


) are the "teflon" of sulfur chemistry.[3] They are remarkably stable to water and heat but react selectively with amines in the presence of specific activators (Sharpless et al., 2014).[1]
  • Stability: Can be washed with water and chromatographed on silica.

  • Activation: Requires a silyl amine (

    
    ) and DBU catalyst, or simple mixing in specific buffers.[1]
    
  • Protocol: Mix

    
     + Amine + TEA in MeCN/Water. (Yes, water accelerates this specific reaction via stabilization of the transition state).
    
B. DABSO (The Solid Surrogate)

Avoid handling sulfonyl chlorides entirely by generating them in situ or bypassing them using DABSO (DABCO-bis(sulfur dioxide)).

  • Workflow: Organometallic (Grignard/Lithium) + DABSO

    
     Sulfinate Salt.[4]
    
  • One-Pot Sulfonamide: Sulfinate Salt + Amine + Oxidant (NCS/Bleach).

  • Advantage: You never isolate the moisture-sensitive sulfonyl chloride.

G RM Organometallic (R-MgBr or R-Li) Sulfinate Sulfinate Salt (R-SO2- Metal+) RM->Sulfinate + DABSO (In-situ capture) DABSO DABSO (Solid SO2 source) Product Sulfonamide (R-SO2-NH-R') Sulfinate->Product + Amine + Oxidant Oxidant Oxidant + Amine (NCS / Bleach)

Figure 2: DABSO workflow for avoiding sulfonyl chloride isolation (Willis et al.).[1]

Frequently Asked Questions (Troubleshooting)

Q: My sulfonyl chloride has turned into a solid, sticky block. Can I still use it? A: This indicates partial hydrolysis to sulfonic acid.

  • Fix: Do not try to scrape it out. Add dry DCM directly to the bottle to dissolve the remaining chloride (the sulfonic acid is often less soluble in DCM). Filter the supernatant through a glass frit under inert gas to remove the acid solid, then use the filtrate immediately.

Q: I am using a primary amine, but I'm getting the bis-sulfonamide (


). 
A:  This happens when the product sulfonamide is more acidic than the starting amine and gets deprotonated, reacting again.[1]
  • Fix: Use the Schotten-Baumann method (Module 2).[5][6][7] The aqueous base buffers the pH, preventing the deprotonation of the product sulfonamide. Alternatively, use excess amine (2.0 equiv) in the anhydrous method.

Q: Can I use microwave heating to force the reaction? A: Only if you use Sulfonyl Fluorides (SuFEx). Microwave heating sulfonyl chlorides usually accelerates hydrolysis (


) faster than amination due to trace moisture in the headspace. If you must heat a sulfonyl chloride reaction, use a sealed tube with strictly anhydrous toluene.

References

  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Willis, M. C., et al. (2011).[9][10] "DABSO: A Reagent to Revolutionize Organosulfur Chemistry." Organic Letters.

  • White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development.

  • BenchChem. (2025).[11][12] "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Methoxythiophene-3-sulfonamide, establishing a robust and reliable analytical method for purity determination is a critical step in the journey from laboratory to clinic. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, offering experimental insights and data to inform your analytical strategy.

Our discussion is grounded in the principles of scientific integrity, drawing from extensive experience in method development and validation. The methodologies described herein are designed to be self-validating systems, ensuring the trustworthiness of the data they generate. All protocols and claims are supported by authoritative sources, including guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Gold Standard: A Validated HPLC Method for 2-Methoxythiophene-3-sulfonamide

High-Performance Liquid Chromatography (HPLC) remains the workhorse of pharmaceutical analysis for its precision, robustness, and versatility.[1][2] The following hypothetical method has been designed based on the chemical properties of 2-Methoxythiophene-3-sulfonamide and established protocols for related sulfonamide and thiophene compounds.[3][4][5][6][7]

Proposed HPLC Method

The selection of chromatographic conditions is a multi-faceted process aimed at achieving optimal separation of the main compound from any potential impurities.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its wide applicability and excellent performance in reversed-phase chromatography, which is well-suited for moderately polar compounds like 2-Methoxythiophene-3-sulfonamide.[8]

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is proposed. The organic modifier (acetonitrile) allows for the elution of the compound, while the aqueous phase provides polarity. The addition of formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and improved reproducibility.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point that provides a good balance between analysis time and separation efficiency.[8]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for ensuring reproducible retention times.[8]

  • Detection: UV detection at a wavelength between 230-320 nm is recommended, as thiophene derivatives typically exhibit strong absorbance in this range.[8] A photodiode array (PDA) detector would be advantageous for assessing peak purity.

HPLC Method Validation Protocol

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10][11][12] The following validation parameters are based on the ICH Q2(R1) guidelines.[12][13][14][15]

1. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of pure 2-Methoxythiophene-3-sulfonamide.

    • Analyze a sample spiked with known impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting samples to ensure the separation of degradation products from the main peak.

  • Acceptance Criteria: The peak for 2-Methoxythiophene-3-sulfonamide should be free from interference from any other components, and peak purity analysis (if using a PDA detector) should confirm the homogeneity of the peak.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[17]

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-Methoxythiophene-3-sulfonamide at different concentrations, typically ranging from 80% to 120% of the expected working concentration.[14]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[16][17]

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of 2-Methoxythiophene-3-sulfonamide.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[15]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze the sample under each modified condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

7. System Suitability:

  • Objective: To ensure that the chromatographic system is suitable for the intended analysis.

  • Procedure:

    • Inject a standard solution multiple times before starting the analysis.

    • Monitor parameters like tailing factor, theoretical plates, and the RSD of replicate injections.

  • Acceptance Criteria: Tailing factor ≤ 2.0, theoretical plates > 2000, and RSD of replicate injections ≤ 2.0%.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report Method_Selection start Start: Purity Analysis of 2-Methoxythiophene-3-sulfonamide is_high_throughput High Throughput Needed? start->is_high_throughput is_complex Complex Impurity Profile? is_high_throughput->is_complex No uplc Consider UPLC is_high_throughput->uplc Yes is_orthogonal Orthogonal Method Required? is_complex->is_orthogonal No is_complex->uplc Yes hplc Use Validated HPLC Method is_orthogonal->hplc No ce Consider Capillary Electrophoresis is_orthogonal->ce Yes

Sources

A Researcher's Guide to the Infrared Spectroscopic Characterization of 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characterization of 2-methoxythiophene-3-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a comparative framework for understanding the vibrational characteristics of this molecule. We will explore the expected spectral features by dissecting the contributions of its core functional groups and comparing them with structurally related analogs. Furthermore, a detailed, field-tested protocol for acquiring high-quality Fourier-transform infrared (FTIR) spectra using the potassium bromide (KBr) pellet method is provided.

The Vibrational Signature: Predicting the IR Spectrum

The infrared spectrum of 2-methoxythiophene-3-sulfonamide is dictated by the vibrational modes of its constituent parts: the substituted thiophene ring and the sulfonamide group. By understanding the characteristic frequencies of these components, we can predict the key features of the molecule's IR spectrum.

The Thiophene Backbone: The thiophene ring, an aromatic heterocycle, gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹[1]. The C=C stretching vibrations within the ring typically appear in the 1600-1350 cm⁻¹ range[1]. The position of these bands can be sensitive to the nature and position of substituents[1]. Additionally, C-H in-plane bending modes are anticipated between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending vibrations are found in the 1000-700 cm⁻¹ region[1]. The C-S stretching vibration within the thiophene ring is often observed between 850 and 600 cm⁻¹[1][2].

The Methoxy Group: The methoxy (-OCH₃) substituent introduces its own distinct vibrational signatures. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected around 2960 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group attached to the aromatic ring will likely produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The Sulfonamide Functionality: The sulfonamide (-SO₂NH₂) group provides some of the most characteristic peaks in the spectrum. The N-H stretching vibrations of the primary sulfonamide will appear as two distinct bands in the 3350-3250 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, typically occurring at approximately 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively[3][4]. The S-N stretching vibration is expected in the 900-800 cm⁻¹ range.

Comparative Spectral Analysis

To refine our predictions, we will compare the expected spectrum of 2-methoxythiophene-3-sulfonamide with the known spectra of its structural relatives: 2-methoxythiophene and other thiophene sulfonamide derivatives.

2-Methoxythiophene: Isolating the Ring and Methoxy Vibrations

The IR spectrum of 2-methoxythiophene provides a baseline for the vibrations of the substituted thiophene ring. Spectral data for 2-methoxythiophene is available in public databases such as the NIST WebBook and SpectraBase[5][6][7]. Key observed bands for 2-methoxythiophene will help us to assign the peaks originating from the methoxy-substituted thiophene moiety in our target molecule.

Thiophene Sulfonamides: Identifying the -SO₂NH₂ Signature
Predicted vs. Comparative IR Data

The following table summarizes the expected vibrational frequencies for 2-methoxythiophene-3-sulfonamide and compares them with the known ranges for its constituent functional groups and related molecules.

Vibrational Mode Expected Range (cm⁻¹) for 2-Methoxythiophene-3-sulfonamide Comparative Data (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3350 - 3250Sulfonamides: ~3350 & ~3250
Aromatic C-H Stretch3120 - 3050Thiophene derivatives: ~3100[11]
Aliphatic C-H Stretch (CH₃)2960 (asym), 2850 (sym)Methoxy groups: ~2960 & ~2850
C=C Ring Stretch1550 - 14002-substituted thiophenes: 1532-1514, 1454-1430[1]
S=O Stretch (asymmetric)1370 - 1330Sulfonamides: ~1350[3][4]
C-O Stretch (asymmetric)1275 - 1200Aryl ethers: ~1250
S=O Stretch (symmetric)1180 - 1160Sulfonamides: ~1160[3][4]
C-O Stretch (symmetric)1075 - 1020Aryl ethers: ~1040
S-N Stretch900 - 800Sulfonamides: ~900
C-S Ring Stretch850 - 600Thiophenes: 839, 608[1]
C-H Out-of-plane Bending900 - 700Substituted thiophenes: 900-650[11]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of 2-methoxythiophene-3-sulfonamide, a solid, using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Rationale for KBr Pellet Method

The KBr pellet method involves dispersing a small amount of the solid sample in a matrix of potassium bromide, which is transparent to infrared radiation in the mid-IR region[12]. This minimizes background interference and allows for the acquisition of a transmission spectrum. The key to a good KBr pellet is the thorough removal of moisture, as water has strong IR absorption bands that can obscure sample peaks[13].

Step-by-Step Methodology
  • Materials and Equipment Preparation:

    • Spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator[13][14].

    • Agate mortar and pestle, cleaned with a solvent like ethanol and thoroughly dried[14].

    • Pellet die set and hydraulic press[15].

    • The sample of 2-methoxythiophene-3-sulfonamide, which should be as pure and dry as possible.

  • Sample Preparation:

    • Place approximately 1-2 mg of the 2-methoxythiophene-3-sulfonamide sample into the agate mortar[14].

    • Grind the sample to a very fine powder. The particle size should ideally be less than 2 microns to minimize scattering of the infrared beam[12].

    • Add approximately 100-200 mg of the dried KBr powder to the mortar[14].

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained[16]. Avoid excessive grinding at this stage to prevent moisture absorption[14].

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer the KBr-sample mixture into the die.

    • Place the die into the hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes[13][15]. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty beam path. This is crucial to correct for atmospheric water and carbon dioxide, as well as any absorption from the KBr itself[14].

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Grind_Sample Grind 1-2 mg of Sample Add_KBr Add 100-200 mg Dried KBr Grind_Sample->Add_KBr Fine Powder Mix Thoroughly Mix Add_KBr->Mix Homogenize Load_Die Load Mixture into Die Mix->Load_Die Transfer Press Apply 8-10 tons Pressure Load_Die->Press Retrieve Retrieve Pellet Press->Retrieve Transparent Pellet Background Acquire Background Spectrum Retrieve->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Analyze Analyze Spectrum Sample_Scan->Analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Interpreting the Spectrum: A Self-Validating Approach

A successfully acquired spectrum of 2-methoxythiophene-3-sulfonamide should exhibit the key features outlined in Table 1. The presence of two distinct peaks in the 3350-3250 cm⁻¹ region would be strong evidence for the primary sulfonamide N-H bonds. The strong, sharp absorptions expected around 1350 cm⁻¹ and 1160 cm⁻¹ would confirm the presence of the S=O bonds. The aromatic C-H stretch above 3000 cm⁻¹ and the various ring vibrations, along with the C-O stretching bands of the methoxy group, would validate the integrity of the 2-methoxythiophene moiety.

A broad absorption band around 3400 cm⁻¹ would indicate the presence of moisture in the KBr pellet, highlighting the importance of meticulous sample preparation[13]. The absence of significant peaks in other regions would suggest a high degree of sample purity.

Conclusion

The infrared spectroscopic characterization of 2-methoxythiophene-3-sulfonamide is a powerful tool for its identification and quality control. By understanding the expected vibrational frequencies of its functional groups and comparing them to related compounds, researchers can confidently interpret the experimental spectrum. The key identifying features are the dual N-H stretching bands of the primary sulfonamide, the strong asymmetric and symmetric S=O stretching vibrations, and the characteristic absorptions of the substituted thiophene ring. Adherence to the detailed experimental protocol provided will ensure the acquisition of a high-quality, reliable spectrum, forming a solid foundation for further research and development activities.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]

  • Shimadzu. KBr Pellet Method. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • S. Spigarelli, et al. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. 2021. Available from: [Link]

  • PubChem. 2-Methoxythiophene. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2-Methoxythiophene. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • SpectraBase. 2-Methoxythiophene. John Wiley & Sons, Inc. Available from: [Link]

  • SpectraBase. 2-Methoxythiophene. John Wiley & Sons, Inc. Available from: [Link]

  • Uno T, Machida K, Hanai K. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chem Pharm Bull (Tokyo). 1966;14(7):756-762. Available from: [Link]

  • S. Sebastian, et al. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. 2014. Available from: [Link]

  • Andruszkiewicz R, et al. Chiral Thiophene Sulfonamide-A Challenge for VOA Calculations. J Phys Chem A. 2017;121(36):6834-6845. Available from: [Link]

  • Sone, T., & Abe, Y. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. 1962;35(10), 1713-1716. Available from: [Link]

  • Baxter J N, Cymerman-Craig J, Willis J B. The infrared spectra of some sulphonamides. J Chem Soc. 1955;669-679. Available from: [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for 2-Methoxythiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule is paramount. For novel heterocyclic compounds like 2-Methoxythiophene-3-sulfonamide, a molecule of interest due to the prevalence of thiophene and sulfonamide moieties in medicinal chemistry, confirming its elemental composition is a foundational step.[1] This process, known as elemental analysis, serves not only to verify the molecular formula and purity of a synthesized compound but also to meet the stringent requirements of regulatory bodies.[2][3] An accurate elemental composition provides the first line of evidence for a compound's identity and is a critical quality control (QC) checkpoint.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of 2-Methoxythiophene-3-sulfonamide. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique for their specific analytical needs, from routine purity assessment to trace element detection.

Theoretical Composition of 2-Methoxythiophene-3-sulfonamide

Before delving into experimental methods, establishing the theoretical elemental composition is essential. This calculated benchmark is the standard against which all experimental results are measured.

Molecular Formula: C₅H₇NO₃S₂

Molecular Weight: 193.25 g/mol

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011560.05531.08%
HydrogenH1.00877.0563.65%
NitrogenN14.007114.0077.25%
OxygenO15.999347.99724.84%
SulfurS32.065264.13033.19%

Note: These values serve as the theoretical reference for all subsequent analytical comparisons.

Comparative Benchmarking of Analytical Techniques

The choice of an analytical technique is governed by the specific question being asked. Are you confirming the identity of a bulk sample, or are you searching for trace metallic contaminants? Here, we compare the "gold standard" combustion analysis with two powerful spectrometric methods.

FeatureCombustion Analysis (CHNS)Inductively Coupled Plasma - OES (ICP-OES)X-Ray Fluorescence (XRF)
Principle Sample is combusted in pure O₂; resultant gases (CO₂, H₂O, N₂, SO₂) are separated and detected.[4][5]Sample is digested and aspirated into an argon plasma; atoms emit light at element-specific wavelengths.[6]Sample is irradiated with primary X-rays, causing the emission of secondary, characteristic X-rays.[7]
Primary Use Case Stoichiometric Confirmation & Purity. High-precision determination of C, H, N, and S percentages in the bulk material.[8][9]Trace Element & High-Sensitivity Sulfur Analysis. Quantifying total sulfur (organic and inorganic) from ppm to percentage levels.[6][10]Non-Destructive Screening & Metal Analysis. Rapid, non-destructive screening of samples for elemental composition, especially metals.[11][12]
Elements Detected C, H, N, S, (O by pyrolysis).[3]Most elements, including S. Excellent for metals. Not suitable for C, H, N, O in this context.[8]Elements heavier than Sodium (Na). Not suitable for C, H, N, O.[7]
Sample Preparation Minimal. Accurate weighing of a small solid sample (1-3 mg) into a tin capsule.[3]Extensive. Requires complete sample destruction and digestion, often using microwave-assisted acid digestion in a closed vessel to prevent loss of volatile sulfur species.[6][10]Minimal to none. The solid sample can often be analyzed directly.[11]
Analysis Speed Fast (results in minutes per sample).[5][13]Moderate. Sample digestion is the rate-limiting step.[10][11]Very Fast (results in seconds to minutes).[11]
Destructive? YesYesNo. The sample is preserved for further analysis.[11][12]
Precision High (typically ±0.3% absolute).[4]High for trace levels.Lower than combustion for bulk composition.

Detailed Experimental Protocols & Methodologies

Combustion Analysis: The Gold Standard for Purity and Stoichiometry

Combustion analysis is the definitive method for confirming the empirical formula of a pure organic compound like 2-Methoxythiophene-3-sulfonamide. Its precision allows for a direct comparison with the theoretical values, making it indispensable for verifying the identity and purity of newly synthesized batches.[5]

Combustion_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3 mg of sample into a tin capsule fold 2. Fold and seal the capsule weigh->fold autosampler 3. Place in autosampler fold->autosampler combust 4. Drop into high-temp (>900 °C) furnace with pure O₂ autosampler->combust gases 5. Combustion produces CO₂, H₂O, N₂, SO₂ combust->gases separation 6. Gas Chromatography Separation gases->separation detection 7. Thermal Conductivity Detector (TCD) quantifies gases separation->detection calculate 8. Calculate elemental percentages based on weight and detector response detection->calculate

Caption: Workflow for CHNS Combustion Analysis.

  • Calibration: Calibrate the elemental analyzer using a certified organic standard with a known composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.[4]

  • Sample Preparation:

    • On a calibrated microbalance, accurately weigh approximately 1-3 mg of 2-Methoxythiophene-3-sulfonamide into a clean tin capsule. The accuracy of this weight is critical as all final calculations are based on it.[3]

    • Fold the capsule to enclose the sample securely and shape it into a compact ball.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~950°C) rich in pure oxygen.[5]

    • The sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂.

  • Detection & Quantification:

    • The resulting gases are carried by a helium stream through a gas chromatography column, which separates them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.

  • Data Interpretation: The instrument's software, using the initial sample weight and calibration data, calculates the mass percentage of C, H, N, and S. The results should be within ±0.4% of the theoretical values to confirm purity.[2]

ICP-OES: High-Sensitivity Sulfur Determination

While combustion analysis is excellent for bulk composition, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) offers superior sensitivity for specific elements, particularly sulfur.[6] This method is ideal for quantifying total sulfur content, including any inorganic sulfur impurities that might be present, and is sensitive enough to measure trace levels.

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh sample (e.g., 100 mg) into a digestion vessel digest 2. Add digestion acids (e.g., HNO₃, H₂O₂) and seal vessel weigh->digest microwave 3. Microwave-assisted digestion to decompose the organic matrix digest->microwave dilute 4. Dilute digested sample to a final volume with DI water microwave->dilute nebulize 5. Aspirate solution into a nebulizer, creating an aerosol dilute->nebulize plasma 6. Aerosol enters high-temp (~10,000 K) Argon plasma nebulize->plasma excite 7. Atoms are excited and emit light at characteristic wavelengths plasma->excite detect 8. Spectrometer measures emission intensity at the Sulfur line (e.g., 182 nm) excite->detect

Caption: Workflow for Sulfur Analysis by ICP-OES.

  • Calibration: Prepare a series of aqueous calibration standards from a certified sulfur stock solution. The concentrations should bracket the expected sulfur concentration in the prepared sample solution.[14]

  • Sample Preparation (Microwave Digestion):

    • Weigh approximately 100 mg of 2-Methoxythiophene-3-sulfonamide into a clean microwave digestion vessel.[14]

    • Carefully add a mixture of high-purity nitric acid and hydrogen peroxide. This combination is a powerful oxidizing agent that will break down the organic matrix.[10]

    • Seal the vessel and place it in the microwave digestion system. The use of a closed vessel is critical to prevent the loss of volatile sulfur species that can form during digestion.[10]

    • Run a pre-programmed digestion method with controlled temperature and pressure ramps.

  • Analysis:

    • After cooling, carefully open the vessel and dilute the clear digestate to a known final volume (e.g., 50 mL) with deionized water.

    • Aspirate the final solution into the ICP-OES instrument. The solution is converted into a fine aerosol by a nebulizer.

    • The aerosol is introduced into the argon plasma, where the high temperature desolvates, atomizes, and excites the sulfur atoms.

  • Detection & Quantification:

    • The excited sulfur atoms emit light at specific wavelengths. The spectrometer measures the intensity of the emission at a characteristic sulfur line (e.g., 182.04 nm).[10]

    • The intensity is proportional to the concentration of sulfur in the sample, which is quantified by comparing it to the calibration curve.

X-Ray Fluorescence (XRF): A Non-Destructive Alternative

X-Ray Fluorescence (XRF) stands apart due to its non-destructive nature, making it an excellent choice for rapid screening or when the sample is precious and must be preserved for other analyses.[11][12] While not suitable for light elements like C, H, and N, it is a powerful tool for detecting heavier elements, including sulfur, and is particularly useful for identifying inorganic or metallic contaminants.

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Place solid powder sample directly into a sample cup film 2. Cover with a thin, X-ray transparent film sample->film instrument 3. Place sample cup in the spectrometer film->instrument irradiate 4. Irradiate with a primary X-ray beam from an X-ray tube instrument->irradiate fluoresce 5. Sample atoms become excited and emit secondary, characteristic X-rays irradiate->fluoresce detect 6. A detector measures the energy and intensity of the fluorescent X-rays fluoresce->detect spectrum 7. Generate a spectrum showing elemental peaks detect->spectrum quantify 8. Software identifies and quantifies elements present spectrum->quantify

Caption: Workflow for Elemental Analysis by XRF.

  • Instrument Setup: Turn on the XRF spectrometer and allow the X-ray tube and detector to stabilize.

  • Sample Preparation:

    • Place a sufficient amount of the 2-Methoxythiophene-3-sulfonamide powder into a dedicated XRF sample cup.

    • Cover the opening of the cup with a thin, X-ray transparent film (e.g., Mylar® or Polypropylene) and secure it with a collar. The sample surface should be flat and uniform.

  • Analysis:

    • Place the prepared sample cup into the instrument's analysis chamber.

    • Initiate the measurement. The sample is bombarded by high-energy X-rays from the instrument's source.[15]

  • Detection & Quantification:

    • The atoms within the sample absorb this energy, become unstable, and then release it as secondary (fluorescent) X-rays.[7]

    • The energy of these emitted X-rays is unique to each element, acting as an elemental fingerprint.

    • The detector measures the energy and intensity of the incoming X-rays, and the software generates a spectrum.

  • Data Interpretation: The software identifies the elements present based on the energy of the peaks and can provide semi-quantitative or fully quantitative results (if calibrated with matrix-matched standards). This is an effective way to confirm the presence of sulfur and screen for unexpected heavy metal contaminants.[15]

Conclusion and Recommendations

For the comprehensive characterization of 2-Methoxythiophene-3-sulfonamide, a multi-faceted approach is recommended.

  • For routine identity confirmation and purity assessment, Combustion Analysis is the undisputed method of choice. Its high precision and direct measurement of the core organic elements (C, H, N, S) provide the most reliable data for stoichiometric verification.[5]

  • For high-sensitivity quantification of total sulfur or analysis of trace elemental impurities, ICP-OES is the superior technique. Its ability to measure down to ppm levels is essential for applications where even minute quantities of an element are significant.[6]

  • For rapid, non-destructive screening, especially when sample is limited or when checking for metallic catalyst residues, XRF offers unparalleled advantages. It provides immediate qualitative and semi-quantitative data without consuming the material.[11][12]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions, ensuring the generation of accurate and reliable data that is crucial for advancing pharmaceutical development.

References

  • Warwick Analytical Service. Measuring Sulfur Content Quickly & Reliably. Lab Bulletin. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementar. [Link]

  • Elemental Analysis Methods. Microanalysis, Inc. via Scribd. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]

  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2026-02-14). MDPI. [Link]

  • CHNOS Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. (2014-03-14). Spectroscopy Online. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • Determination of total sulphur in gasoline by ICP-OES. (2025-08-10). ResearchGate. [Link]

  • Analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (icp-oes) in dextran sulfate. BioSpectra. [Link]

  • 2-Methoxythiophene. PubChem. [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]

  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024-08-15). Malvern Panalytical. [Link]

  • X-ray fluorescence. Wikipedia. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024-11-25). AZoM. [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022-09-22). MDPI. [Link]

  • Elemental Analysis Using a Handheld X-Ray Fluorescence Spectrometer. USGS.gov. [Link]

  • X-Ray Fluorescence (XRF) Spectrometers - Unveiling the Elemental Makeup of Materials. AZoM. [Link]

  • Combustion Analysis Versus Spectrometric Methods. (2019-02-14). AZoM. [Link]

  • Elemental analysis – Knowledge and References. Taylor & Francis. [Link]

  • THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. DTIC. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl). (2022-03-21). Semantic Scholar. [Link]

  • 2-methoxythiophene-3-sulfonyl chloride (C5H5ClO3S2). PubChemLite. [Link]

  • 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. PubChem. [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025-09-16). PMC. [Link]

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